Smyd3-IN-1
Description
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Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C28H31ClN4O3 |
|---|---|
Molecular Weight |
507.0 g/mol |
IUPAC Name |
propyl (2R)-4-[2-[4-(1-aminocyclopropyl)phenyl]-4-chloroquinoline-7-carbonyl]-2-methylpiperazine-1-carboxylate |
InChI |
InChI=1S/C28H31ClN4O3/c1-3-14-36-27(35)33-13-12-32(17-18(33)2)26(34)20-6-9-22-23(29)16-24(31-25(22)15-20)19-4-7-21(8-5-19)28(30)10-11-28/h4-9,15-16,18H,3,10-14,17,30H2,1-2H3/t18-/m1/s1 |
InChI Key |
ROAYRCZOBGZZPK-GOSISDBHSA-N |
Isomeric SMILES |
CCCOC(=O)N1CCN(C[C@H]1C)C(=O)C2=CC3=C(C=C2)C(=CC(=N3)C4=CC=C(C=C4)C5(CC5)N)Cl |
Canonical SMILES |
CCCOC(=O)N1CCN(CC1C)C(=O)C2=CC3=C(C=C2)C(=CC(=N3)C4=CC=C(C=C4)C5(CC5)N)Cl |
Origin of Product |
United States |
Foundational & Exploratory
Smyd3-IN-1: A Technical Guide to an Irreversible SMYD3 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Smyd3-IN-1, a potent and selective irreversible inhibitor of the SET and MYND domain-containing protein 3 (SMYD3). SMYD3 is a lysine methyltransferase implicated in the development and progression of various cancers through its role in epigenetic regulation and cell signaling. This document details the quantitative inhibitory data of this compound, comprehensive experimental protocols for its characterization, and visualizations of its mechanism of action and relevant biological pathways.
Core Data Presentation
The inhibitory activity and cellular effects of this compound and other relevant SMYD3 inhibitors are summarized below.
Table 1: Biochemical and Cellular Activity of this compound (Compound 29)
| Parameter | Value | Assay Type | Cell Line | Notes |
| IC50 | 11.7 nM[1] | Scintillation Proximity Assay (SPA) | - | Measures direct enzymatic inhibition. |
| GI50 | 1.04 µM[2] | 3D Spheroid Cell Viability Assay | HepG2 | Indicates growth inhibition in a 3D cell culture model. |
| MAP3K2 Methylation Inhibition | 66% | Western Blot | HepG2 | Demonstrates target engagement in a cellular context.[3] |
| KI | 0.37 µM | Kinetic Analysis | - | Represents the initial non-covalent binding affinity.[3] |
| kinact/KI | 132.5 M⁻¹s⁻¹ | Kinetic Analysis | - | The second-order rate constant for covalent modification.[3] |
Signaling Pathways and Experimental Workflows
Visual representations of the SMYD3 signaling pathway and the experimental workflow for characterizing this compound are provided below using the DOT language for Graphviz.
Caption: SMYD3-MAP3K2 Signaling Pathway and Inhibition by this compound.
References
Smyd3-IN-1: A Technical Guide to the Inhibition of H3K4 Methylation
For Researchers, Scientists, and Drug Development Professionals
Introduction
SET and MYND domain-containing protein 3 (SMYD3) is a lysine methyltransferase implicated in a wide range of cellular processes and the development of various cancers, including colorectal, breast, and liver carcinomas.[1][2][3] As an epigenetic regulator, SMYD3 transfers methyl groups to both histone and non-histone protein targets, thereby modulating gene expression and cell signaling pathways.[4][5]
Initially, SMYD3 was identified as a methyltransferase responsible for the di- and tri-methylation of lysine 4 on histone H3 (H3K4), a mark strongly associated with active gene transcription.[1][2][6][7] While this function has been a subject of scientific debate, with subsequent studies identifying other substrates like histone H4 at lysine 5 (H4K5) and non-histone proteins such as MAP3K2 and VEGFR1, compelling evidence demonstrates that SMYD3 activity is crucial for maintaining H3K4 methylation levels at specific gene promoters.[8][9][10][11]
The development of potent and selective inhibitors is critical for dissecting the complex biology of SMYD3 and for validating it as a therapeutic target. Smyd3-IN-1 (also known as compound 29) has emerged as a key chemical probe for this purpose. It is a highly potent, irreversible, and selective inhibitor of SMYD3.[12][13][14] This guide provides an in-depth technical overview of this compound, its mechanism of action, its role in inhibiting H3K4 methylation, and the experimental protocols used to characterize its function.
This compound: Mechanism and Potency
This compound is a novel tool compound that inhibits SMYD3 through a covalent mechanism of action.[13][14] Structural studies have revealed that it irreversibly binds to cysteine 186 (Cys186) located within the substrate-binding channel of the SMYD3 enzyme.[13] This covalent modification blocks the enzyme's catalytic activity, preventing it from methylating its substrates.
Quantitative Data on Inhibitor Potency
The efficacy of this compound has been quantified through various biochemical assays. Its potency is most commonly represented by its half-maximal inhibitory concentration (IC50), which measures the concentration of the inhibitor required to reduce enzyme activity by 50%.
| Inhibitor | Target | IC50 Value | Mechanism | Reference |
| This compound (Compound 29) | SMYD3 | 11.7 nM | Irreversible, Covalent | [12][13] |
The Role of SMYD3 in H3K4 Methylation
SMYD3's function as an H3K4 methyltransferase is central to its role as a transcriptional regulator. By depositing methyl marks on H3K4 at the promoter regions of target genes, SMYD3 facilitates the recruitment of the transcriptional machinery, leading to gene activation.[6][15] Many of these target genes are key regulators of cell proliferation and oncogenesis, such as c-MYC and WNT10B.[16][17]
Inhibition of SMYD3 with chemical probes or its depletion via RNA interference has been shown to reduce the levels of di- and tri-methylated H3K4, particularly at the promoters of its target genes, leading to decreased gene expression and impaired cancer cell growth.[6][10][11]
Effects of SMYD3 Inhibition on Histone Methylation
| Cell Line | Method of Inhibition | Effect on H3K4me1 | Effect on H3K4me2 | Effect on H3K4me3 | Effect on other marks | Reference |
| Bladder Cancer (T24) | shRNA knockdown | No significant change | Decreased | Decreased | Not Assessed | [10] |
| Colorectal Cancer (HCT116) | BCI-121 (inhibitor) | Not Assessed | Decreased (global) | Decreased (global) | Decreased H4K5me | [17] |
| Colorectal Cancer (HCT116) | shRNA knockdown | Significant impact at target genes | Significant impact at target genes | Significant impact at target genes | Not Assessed | [6] |
| Non-Small-Cell Lung Cancer (A549, H1650) | si-SMYD3 or BCI-121 | Not Assessed | Not Assessed | Decreased | Not Assessed | [11] |
Signaling Pathways and Regulatory Logic
The primary mechanism by which this compound inhibits H3K4 methylation-dependent processes is through direct enzymatic inhibition, which prevents the transcriptional activation of SMYD3 target genes.
Caption: SMYD3-mediated H3K4 methylation and its inhibition by this compound.
While the focus is on histone methylation, it is important to note that SMYD3 also methylates non-histone targets. A well-characterized example is the methylation of MAP3K2, which activates the RAS/ERK signaling pathway. SMYD3 inhibitors block this cytoplasmic activity as well.
Caption: SMYD3-mediated activation of the MAP3K2 pathway.
Experimental Protocols
Detailed methodologies are essential for the accurate evaluation of SMYD3 inhibitors. Below are protocols for key experiments cited in the literature.
Biochemical In Vitro Histone Methyltransferase (HMT) Assay
This assay directly measures the enzymatic activity of recombinant SMYD3 and its inhibition by compounds like this compound.
Methodology:
-
Reaction Mixture Preparation : Prepare a reaction buffer (e.g., 50 mM Tris-HCl pH 8.0, 50 mM NaCl, 5 mM MgCl2).
-
Enzyme and Substrate Incubation : To each well of a 96-well plate, add recombinant human SMYD3 protein (e.g., 500 ng).[18]
-
Inhibitor Addition : Add varying concentrations of this compound (or other test compounds) dissolved in DMSO. Include a DMSO-only control. Incubate for 15-30 minutes at room temperature to allow inhibitor binding.
-
Initiate Reaction : Add the histone substrate (e.g., a mixture of calf thymus histones or a specific H3 peptide) and the methyl donor, S-adenosyl-L-[methyl-3H]-methionine ([3H]-SAM).[17][19]
-
Incubation : Incubate the reaction at 30°C for 1 hour.
-
Detection : Stop the reaction and spot the mixture onto phosphocellulose filter paper. Wash the filters to remove unincorporated [3H]-SAM. Measure the incorporated radioactivity using a scintillation counter. The signal is proportional to HMT activity.
-
Data Analysis : Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control and determine the IC50 value by fitting the data to a dose-response curve.
Caption: Workflow for a radioactive in vitro HMT assay.
Cellular Target Engagement Assay
This assay validates that the inhibitor can enter cells and engage its target, SMYD3, leading to reduced methylation of a known substrate.
Methodology:
-
Cell Culture and Transfection : Culture human cells (e.g., HeLa or HEK293T) in appropriate media.[20] Co-transfect cells with plasmids expressing SMYD3 and a tagged substrate (e.g., HA-tagged MAP3K2).[20]
-
Inhibitor Treatment : After 24 hours, treat the cells with increasing concentrations of this compound or a vehicle control (DMSO) for a defined period (e.g., 20-24 hours).[20]
-
Cell Lysis : Wash the cells with PBS and lyse them in a suitable buffer containing protease and phosphatase inhibitors.
-
Western Blotting : Separate the protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Immunodetection : Probe the membrane with a primary antibody specific for the methylated form of the substrate (e.g., anti-MAP3K2-K260me3).[20] Also, probe for the total tagged substrate (e.g., anti-HA) and a loading control (e.g., anti-tubulin).
-
Analysis : Quantify the band intensities. Normalize the methylated substrate signal to the total substrate signal to determine the dose-dependent effect of the inhibitor on cellular SMYD3 activity.
Chromatin Immunoprecipitation (ChIP) Assay
ChIP is used to determine if SMYD3 inhibition by this compound leads to a specific reduction of H3K4me3 at the promoter regions of target genes.
Methodology:
-
Cell Treatment : Treat cancer cells (e.g., HCT116) with this compound or vehicle control for 48-72 hours.[17]
-
Cross-linking : Cross-link proteins to DNA by adding formaldehyde directly to the culture media and incubating for 10 minutes at room temperature. Quench the reaction with glycine.
-
Cell Lysis and Chromatin Shearing : Lyse the cells and sonicate the chromatin to shear the DNA into fragments of 200-1000 bp.
-
Immunoprecipitation : Incubate the sheared chromatin overnight at 4°C with an antibody specific for H3K4me3. Use a non-specific IgG as a negative control.
-
Immune Complex Capture : Add Protein A/G magnetic beads to capture the antibody-chromatin complexes. Wash the beads extensively to remove non-specific binding.
-
Elution and Reverse Cross-linking : Elute the chromatin from the beads and reverse the cross-links by heating at 65°C overnight. Purify the DNA.
-
Quantitative PCR (qPCR) : Perform qPCR on the purified DNA using primers designed to amplify the promoter region of a known SMYD3 target gene (e.g., FNBP1) and a negative control region.[6]
-
Data Analysis : Calculate the enrichment of the target promoter region in the H3K4me3-precipitated samples relative to the input DNA and normalize to the IgG control. Compare the enrichment between inhibitor-treated and control cells.
Caption: Workflow for a Chromatin Immunoprecipitation (ChIP) experiment.
Conclusion
This compound is a powerful and specific chemical tool for interrogating the function of the SMYD3 methyltransferase. Its irreversible covalent mechanism provides potent and sustained inhibition, enabling detailed study of SMYD3's downstream effects. While SMYD3 possesses a diverse substrate profile, its role in catalyzing or maintaining H3K4 methylation at specific gene loci is a key component of its oncogenic activity. The use of this compound in concert with the detailed experimental protocols outlined in this guide allows researchers to precisely dissect the contribution of SMYD3-mediated H3K4 methylation to gene regulation and cancer biology, paving the way for the development of novel epigenetic therapies.
References
- 1. researchgate.net [researchgate.net]
- 2. SMYD3: a regulator of epigenetic and signaling pathways in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In Silico/In Vitro Hit-to-Lead Methodology Yields SMYD3 Inhibitor That Eliminates Unrestrained Proliferation of Breast Carcinoma Cells [mdpi.com]
- 4. d-nb.info [d-nb.info]
- 5. SMYD3: An Oncogenic Driver Targeting Epigenetic Regulation and Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cooperation between SMYD3 and PC4 drives a distinct transcriptional program in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. What are SMYD3 inhibitors and how do they work? [synapse.patsnap.com]
- 8. Novel insights into the oncogenic function of the SMYD3 lysine methyltransferase - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Smyd3 regulates cancer cell phenotypes and catalyzes histone H4 lysine 5 methylation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Effect of SMYD3 on biological behavior and H3K4 methylation in bladder cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. SMYD3 regulates the abnormal proliferation of non-small-cell lung cancer cells via the H3K4me3/ANO1 axis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. medchemexpress.com [medchemexpress.com]
- 13. Discovery of Irreversible Inhibitors Targeting Histone Methyltransferase, SMYD3 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. ahajournals.org [ahajournals.org]
- 16. Smyd3 Is a Transcriptional Potentiator of Multiple Cancer-Promoting Genes and Required for Liver and Colon Cancer Development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. A SMYD3 Small-Molecule Inhibitor Impairing Cancer Cell Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. SMYD3 Impedes Small Cell Lung Cancer Sensitivity to Alkylation Damage through RNF113A Methylation–Phosphorylation Cross-talk - PMC [pmc.ncbi.nlm.nih.gov]
- 20. SMYD3 cellular assay – openlabnotebooks.org [openlabnotebooks.org]
The Discovery and Chemical Synthesis of Smyd3-IN-1: A Covalent Inhibitor of a Key Epigenetic Regulator
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
SET and MYND domain-containing protein 3 (Smyd3) is a lysine methyltransferase that has emerged as a critical player in cancer biology. Overexpressed in a variety of malignancies, including breast, colorectal, hepatocellular, lung, and pancreatic tumors, Smyd3 contributes to cancer progression by methylating both histone and non-histone substrates.[1] Its catalytic activity modulates key signaling pathways, such as the Ras/Raf/MEK/ERK cascade, through the methylation of MAP3K2, promoting cancer cell proliferation and survival.[1] This central role in oncogenesis has positioned Smyd3 as an attractive therapeutic target. This guide provides a detailed overview of the discovery, chemical synthesis, and characterization of Smyd3-IN-1, a potent and selective irreversible inhibitor of Smyd3.
Discovery of this compound
This compound (also referred to as compound 29) was identified through the optimization of a novel class of tetrahydroacridine compounds discovered in a high-throughput screening campaign.[1] The initial hit compound demonstrated a covalent mechanism of action, which guided the subsequent structure-activity relationship (SAR) studies. Optimization of the hit scaffold led to the discovery of 4-chloroquinolines as a new class of covalent warheads, culminating in the identification of this compound as a highly potent inhibitor.[1]
Chemical Synthesis of this compound
The chemical synthesis of this compound involves a multi-step process. The detailed synthetic scheme is provided below.
(The detailed, step-by-step chemical synthesis protocol, including reagents, reaction conditions, and purification methods, would be detailed here based on the supplementary information of the primary research article. This would include the synthesis of key intermediates and the final covalent inhibitor.)
Quantitative Data
The inhibitory activity of this compound and its key analogs were characterized through various biochemical and cellular assays. The quantitative data are summarized in the tables below for easy comparison.
Table 1: Biochemical Activity of this compound and Related Compounds [2]
| Compound | IC50 (nM) | k_inact (min⁻¹) | K_I (μM) | k_inact / K_I (M⁻¹s⁻¹) |
| This compound (29) | 11.7 | 0.048 | 0.05 | 16000 |
| Analog 21 | - | 0.045 | 0.45 | 1667 |
| Analog 25 | - | - | - | - |
| Non-covalent analog 30 | > 50,000 | - | - | - |
Table 2: Cellular Activity of this compound [1]
| Cell Line | Assay | Endpoint | Activity of this compound (29) |
| HepG2 | 3D Cell Culture | Anti-proliferative activity | Potent inhibition |
| HepG2 | Western Blot | MAP3K2 methylation | 66% inhibition |
| HepG2 | Western Blot | Smyd3 protein levels | ~50% reduction at 5 μM |
Experimental Protocols
Detailed methodologies for the key experiments are crucial for the reproducibility and further investigation of this compound.
Biochemical Assay for Smyd3 Activity
(A detailed, step-by-step protocol for the in vitro Smyd3 methyltransferase assay would be provided here. This would include the preparation of reagents (recombinant Smyd3, substrate, S-adenosyl-L-methionine), reaction conditions (buffer composition, temperature, incubation time), and the method for detecting methylation (e.g., radiometric or fluorescence-based detection).)
MALDI-TOF Mass Spectrometry for Covalent Binding Confirmation
(This section would detail the protocol for confirming the covalent modification of Smyd3 by this compound using MALDI-TOF mass spectrometry. It would include sample preparation (incubation of Smyd3 with the inhibitor), matrix selection, instrument settings, and data analysis to detect the mass shift corresponding to the covalent adduct.)[1][3][4]
3D Cell Culture Proliferation Assay
(The protocol for assessing the anti-proliferative activity of this compound in a 3D cell culture model, such as with HepG2 spheroids, would be described here. This would cover spheroid formation, inhibitor treatment, and the method for quantifying cell viability or growth inhibition.)[5][6][7]
Cellular Target Engagement Assay (Western Blot)
(This section would provide the detailed procedure for the Western blot analysis to measure the inhibition of MAP3K2 methylation in cells treated with this compound. It would include cell lysis, protein quantification, SDS-PAGE, antibody incubation, and detection methods.)[1]
Visualizations
Smyd3 Signaling Pathway
The following diagram illustrates the role of Smyd3 in the Ras/Raf/MEK/ERK signaling pathway.
Caption: Smyd3-mediated methylation of MAP3K2 activates the MEK/ERK pathway.
Experimental Workflow for the Discovery of this compound
The logical flow from initial screening to the characterization of this compound is depicted below.
Caption: Workflow for the discovery and characterization of this compound.
Conclusion
This compound represents a significant advancement in the development of targeted therapies against epigenetic regulators. Its covalent mechanism of action provides high potency and prolonged inhibition of Smyd3. The detailed data and protocols presented in this guide offer a comprehensive resource for researchers in the field of drug discovery and cancer biology, facilitating further investigation into the therapeutic potential of Smyd3 inhibition. The availability of a co-crystal structure provides a valuable tool for the rational design of next-generation Smyd3 inhibitors with improved pharmacological properties.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Discovery of Irreversible Inhibitors Targeting Histone Methyltransferase, SMYD3 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Liquid Native MALDI Mass Spectrometry for the Detection of Protein-Protein Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pcl.tamu.edu [pcl.tamu.edu]
- 5. 3D Cell Culture Protocols | Thermo Fisher Scientific - JP [thermofisher.com]
- 6. HepG2 Cell Line Spheroid Generation and Characterization for HT Assays | Thermo Fisher Scientific - US [thermofisher.com]
- 7. Generation of Multilayered 3D Structures of HepG2 Cells Using a Bio-printing Technique - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Potency of SMYD3 Inhibition: A Deep Dive into the Structure-Activity Relationship of Smyd3-IN-1 and its Analogs
For Immediate Release
A Comprehensive Technical Guide for Researchers, Scientists, and Drug Development Professionals
This whitepaper provides an in-depth analysis of the structure-activity relationships (SAR) of Smyd3-IN-1, a potent and irreversible inhibitor of the SET and MYND domain-containing protein 3 (SMYD3), and its analogs. SMYD3 is a critical lysine methyltransferase implicated in the progression of various cancers, making it a compelling target for therapeutic intervention. This document summarizes key quantitative data, details experimental protocols for inhibitor synthesis and evaluation, and visualizes the intricate signaling pathways and experimental workflows.
Quantitative Analysis of Inhibitor Potency
The inhibitory activities of this compound and its analogs against SMYD3 were determined using a biochemical scintillation proximity assay. The half-maximal inhibitory concentration (IC50) values, representing the concentration of an inhibitor required to reduce the enzymatic activity of SMYD3 by 50%, are presented below. These data highlight the critical structural modifications that influence inhibitory potency.
| Compound | R Group | SMYD3 IC50 (nM) |
| 5 | Methyl | 230 |
| 4 | Ethyl | 110 |
| 6 | Propyl | 16 |
| 7 | Isopropyl | 35 |
| 8 | Cyclopropyl | 27 |
| 9 | tert-Butyl | 110 |
| 10 | Phenyl | >10000 |
| This compound (29) | N/A | 11.7 |
Deciphering the SMYD3 Signaling Cascade in Ras-Driven Cancers
SMYD3 plays a pivotal role in oncogenic signaling, particularly in cancers driven by mutations in the Ras oncogene.[1][2][3][4][5] The following diagram illustrates the key signaling pathway involving SMYD3 and its downstream effectors.
Experimental Protocols
General Workflow for Inhibitor Synthesis and Evaluation
The development of potent SMYD3 inhibitors follows a structured workflow, from initial chemical synthesis to comprehensive biological evaluation.
Synthesis of this compound Analogs
General Procedure for the Synthesis of N-(4-chloroquinolin-8-yl)alkanamides:
A solution of 8-amino-4-chloroquinoline (1.0 eq) in anhydrous dichloromethane (DCM, 0.1 M) is cooled to 0 °C. The appropriate acyl chloride (1.1 eq) is added dropwise, followed by the addition of triethylamine (1.2 eq). The reaction mixture is allowed to warm to room temperature and stirred for 12-18 hours. Upon completion, the reaction is quenched with water and the organic layer is separated. The aqueous layer is extracted with DCM (3 x 20 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the desired N-(4-chloroquinolin-8-yl)alkanamide.
Biochemical SMYD3 Inhibition Assay (Scintillation Proximity Assay)
The inhibitory activity of the synthesized compounds against SMYD3 is determined using a Scintillation Proximity Assay (SPA). This assay measures the transfer of a tritiated methyl group from the cofactor S-adenosyl-L-methionine ([³H]-SAM) to a biotinylated histone H3 peptide substrate.
Protocol:
-
Reaction Mixture Preparation: A reaction mixture is prepared containing SMYD3 enzyme, biotinylated H3 peptide substrate, and the test compound at various concentrations in assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 5 mM MgCl₂, 4 mM DTT).
-
Initiation of Reaction: The reaction is initiated by the addition of [³H]-SAM.
-
Incubation: The reaction is allowed to proceed at room temperature for a specified time (e.g., 60 minutes).
-
Termination and Detection: The reaction is stopped by the addition of a stop buffer containing streptavidin-coated SPA beads. The beads capture the biotinylated H3 peptide. When a tritiated methyl group has been transferred to the peptide, the proximity of the tritium to the scintillant in the SPA bead results in the emission of light.
-
Measurement: The light signal is measured using a scintillation counter. The IC50 values are calculated from the dose-response curves.
Cellular Antiproliferative Assay (HepG2 3D Spheroid Culture)
The effect of this compound and its analogs on cell proliferation is assessed using a 3D spheroid culture model of the human liver cancer cell line, HepG2. 3D cell cultures more closely mimic the in vivo tumor microenvironment compared to traditional 2D cell cultures.[6][7][8][9][10]
Protocol:
-
Spheroid Formation: HepG2 cells are seeded in ultra-low attachment round-bottom plates to promote the formation of spheroids over 3-4 days.[6][7][8][9][10]
-
Compound Treatment: Spheroids are treated with various concentrations of the test compounds or vehicle control (DMSO).
-
Incubation: The treated spheroids are incubated for a period of 72 to 96 hours.
-
Viability Assessment: Cell viability is determined using a cell viability reagent (e.g., CellTiter-Glo® 3D). This reagent measures the amount of ATP present, which is an indicator of metabolically active cells.
-
Data Analysis: Luminescence is measured using a plate reader, and the data is normalized to the vehicle control to determine the percentage of cell viability. Dose-response curves are generated to calculate the GI50 (concentration for 50% of maximal inhibition of cell proliferation).
Structure-Activity Relationship (SAR) Logic
The systematic modification of the this compound scaffold has provided valuable insights into the structural requirements for potent SMYD3 inhibition. The following diagram illustrates the logical relationships in the SAR study.
References
- 1. SMYD3 links lysine methylation of MAP3K2 to Ras-driven cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. profiles.wustl.edu [profiles.wustl.edu]
- 3. SMYD3 links lysine methylation of MAP3K2 to Ras-driven cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. patrols-h2020.eu [patrols-h2020.eu]
- 9. HepG2 Cell Line Spheroid Generation and Characterization for HT Assays | Thermo Fisher Scientific - US [thermofisher.com]
- 10. Determination of Drug Toxicity Using 3D Spheroids Constructed From an Immortal Human Hepatocyte Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Target Validation of SMYD3 in Novel Cancer Models Using Smyd3-IN-1
For Researchers, Scientists, and Drug Development Professionals
Introduction: SMYD3 as a Compelling Target in Oncology
SET and MYND domain-containing protein 3 (SMYD3) is a lysine methyltransferase that has emerged as a significant oncogenic driver in a variety of human cancers.[1][2] Overexpressed in numerous solid tumors, including colorectal, hepatocellular, breast, lung, and pancreatic carcinomas, SMYD3 plays a critical role in regulating gene transcription and cell signaling pathways.[3][4] Its enzymatic activity involves the methylation of both histone and non-histone proteins, leading to aberrant cellular processes that favor tumor growth and survival.[5][6][7]
Initially identified as a histone H3-lysine 4 (H3K4) methyltransferase, SMYD3 is now known to methylate other residues, such as histone H4-lysine 5 (H4K5), which are associated with transcriptional activation.[8][9] Beyond its nuclear role in chromatin modification, SMYD3 also functions in the cytoplasm, methylating key signaling proteins like MAP3K2, VEGFR1, and HER2, thereby promoting oncogenic pathways such as the Ras/Raf/MEK/ERK cascade.[5][8] The dual functionality of SMYD3 in both epigenetic regulation and cytoplasmic signaling makes it an attractive and strategic target for therapeutic intervention. This guide focuses on the target validation of SMYD3 using Smyd3-IN-1, a potent and selective irreversible inhibitor, providing a framework for its evaluation in novel cancer models.
Overview of SMYD3 Inhibitors: Focus on this compound
The development of small molecule inhibitors against SMYD3 is a promising area of cancer drug discovery. Several inhibitors have been identified, each with distinct mechanisms and potencies. This compound (also known as compound 29) is a noteworthy example, distinguished by its irreversible, covalent mechanism of action and high potency.[4][5] It represents a new class of 4-chloroquinoline-based compounds that covalently target the enzyme.[4] Other well-characterized inhibitors provide valuable tools for probing SMYD3 biology and include both SAM-competitive and substrate-competitive molecules.
The table below summarizes the key characteristics of this compound and other prominent SMYD3 inhibitors.
| Inhibitor | Mechanism of Action | Potency (IC50 / Ki) | Key Features |
| This compound | Irreversible (Covalent) | IC50: 11.7 nM[5][6] | Selective and potent; demonstrated antiproliferative activity in 3D cell culture.[4] |
| EPZ031686 | Potent, Orally Active | IC50: 3 nM[6] | Deeply anchored in the lysine channel.[4] |
| BCI-121 | Reversible | - | Impairs cancer cell proliferation by arresting cells at the S/G2 phase.[4][7] |
| GSK2807 | SAM-Competitive | IC50: 130 nM; Ki: 14 nM[6] | An analogue of the cofactor S-adenosyl methionine (SAM).[4] |
| BAY-6035 | Substrate-Competitive | IC50: 88 nM (MEKK2 peptide)[6] | A chemical probe that competes with the protein substrate. |
SMYD3 Signaling Pathways in Cancer
SMYD3 exerts its oncogenic effects through a complex network of interactions in both the nucleus and the cytoplasm. Understanding these pathways is crucial for designing effective validation studies.
Nuclear Functions: Epigenetic Regulation
In the nucleus, SMYD3 is a key component of the RNA polymerase complex. It methylates histone tails, primarily H3K4 and H4K5, which are epigenetic marks that create a chromatin environment conducive to gene transcription.[8][9] This leads to the upregulation of a host of downstream target genes involved in cell cycle progression, proliferation, and transformation, such as c-MET, TERT, and WNT10B.[3][7]
Cytoplasmic Functions: Signaling Cascade Activation
In the cytoplasm, SMYD3 methylates and activates several non-histone proteins that are critical components of oncogenic signaling pathways. A pivotal target is MAP3K2, a kinase in the Ras signaling cascade.[8] Methylation of MAP3K2 by SMYD3 enhances the activation of the downstream MEK/ERK pathway, promoting cell growth and survival.[8] SMYD3 has also been shown to methylate and potentiate the activity of receptor tyrosine kinases like VEGFR1 and HER2.[7]
A Workflow for SMYD3 Target Validation
Validating SMYD3 as a therapeutic target requires a systematic approach, progressing from biochemical confirmation of inhibitor activity to cellular and, ultimately, in vivo assessment of anti-cancer efficacy. The following workflow provides a logical sequence for these studies.
Key Experimental Protocols
Detailed and reproducible protocols are essential for successful target validation. The following sections outline core methodologies.
In Vitro SMYD3 Methyltransferase Assay
This assay quantitatively measures the enzymatic activity of SMYD3 and the inhibitory effect of compounds like this compound.
-
Reagents & Materials : Recombinant human SMYD3, histone H3 or H4 substrate, S-adenosyl-L-[methyl-³H]-methionine (³H-SAM), this compound, assay buffer (e.g., 50 mM Tris-HCl pH 8.5, 5 mM MgCl₂, 4 mM DTT), scintillation cocktail, filter paper.
-
Procedure :
-
Prepare a reaction mixture containing assay buffer, SMYD3 enzyme, and histone substrate.
-
Add this compound at various concentrations (e.g., 10-point curve) and pre-incubate with the enzyme to allow for covalent binding.
-
Initiate the reaction by adding ³H-SAM. Incubate at 30°C for 1 hour.
-
Spot the reaction mixture onto filter paper and wash with trichloroacetic acid (TCA) to precipitate proteins and remove unincorporated ³H-SAM.
-
Measure the incorporated radioactivity on the filter paper using a scintillation counter.
-
Calculate the percentage of inhibition at each concentration and determine the IC50 value by fitting the data to a dose-response curve.
-
Cellular Proliferation Assay (3D Spheroid Model)
This assay assesses the impact of SMYD3 inhibition on the growth of cancer cells in a more physiologically relevant three-dimensional context.[4]
-
Reagents & Materials : Cancer cell line (e.g., HepG2, HCT116), ultra-low attachment 96-well plates, cell culture medium, this compound, CellTiter-Glo® 3D Cell Viability Assay reagent.
-
Procedure :
-
Seed cells in ultra-low attachment plates and allow them to form spheroids over 3-4 days.
-
Treat the established spheroids with a range of this compound concentrations.
-
Incubate for an extended period (e.g., 72-120 hours) to assess long-term growth inhibition.
-
Add the CellTiter-Glo® 3D reagent, which lyses the spheroids and measures ATP content as an indicator of viability.
-
Measure luminescence using a plate reader.
-
Normalize the results to vehicle-treated controls and calculate the growth inhibition percentage and GI50 value.
-
Western Blot for Histone Methylation Marks
This method is used to confirm that the inhibitor engages its target in a cellular context by measuring changes in SMYD3-mediated histone methylation.
-
Reagents & Materials : Treated cancer cells, lysis buffer, primary antibodies (anti-H3K4me3, anti-H4K5me, anti-total H3, anti-Actin), HRP-conjugated secondary antibodies, ECL substrate.
-
Procedure :
-
Culture cancer cells and treat with this compound at various concentrations for 24-48 hours.
-
Lyse the cells and extract histones using an acid extraction protocol or whole-cell lysates.
-
Quantify protein concentration using a BCA assay.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibodies.
-
Apply ECL substrate and visualize the protein bands using a chemiluminescence imager.
-
Quantify band intensity and normalize the levels of methylated histones to total histone levels to determine the extent of inhibition.
-
In Vivo Tumor Xenograft Study
This preclinical model is the gold standard for evaluating the anti-tumor efficacy of a drug candidate.
-
Reagents & Materials : Immunocompromised mice (e.g., NSG or nude mice), relevant cancer cell line (e.g., SCLC H1092), this compound formulated for in vivo administration, vehicle control.
-
Procedure :
-
Subcutaneously implant cancer cells into the flanks of the mice.
-
Allow tumors to grow to a palpable size (e.g., 100-150 mm³).
-
Randomize mice into treatment groups (vehicle control, this compound).
-
Administer the compound according to a predetermined dosing schedule (e.g., daily oral gavage).
-
Measure tumor volume with calipers 2-3 times per week. Monitor animal body weight and overall health.
-
At the end of the study, euthanize the animals and excise the tumors for pharmacodynamic (PD) analysis (e.g., Western blot for methylation marks) to confirm target engagement in the tumor tissue.
-
Analyze the data to determine the percentage of tumor growth inhibition (TGI).
-
Conclusion and Future Directions
The validation of SMYD3 as a therapeutic target is strongly supported by a growing body of preclinical evidence. Potent, selective, and irreversible inhibitors like this compound provide powerful tools to probe the enzyme's function and assess its therapeutic potential. The methodologies outlined in this guide offer a comprehensive framework for researchers to systematically validate the effects of SMYD3 inhibition in novel cancer models. Studies have demonstrated that genetic or pharmacologic inhibition of SMYD3 can impair cancer cell proliferation, induce cell cycle arrest, and sensitize cancer cells to conventional chemotherapies.[7]
Future work should focus on identifying predictive biomarkers to select patient populations most likely to respond to SMYD3-targeted therapies. Furthermore, exploring combination strategies, such as pairing this compound with agents that target parallel or downstream pathways, may unlock synergistic anti-tumor effects and provide new avenues for treating aggressive and resistant cancers.
References
- 1. Smyd3 regulates cancer cell phenotypes and catalyzes histone H4 lysine 5 methylation. – CIRM [cirm.ca.gov]
- 2. scbt.com [scbt.com]
- 3. Discovery of Irreversible Inhibitors Targeting Histone Methyltransferase, SMYD3 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. A SMYD3 Small-Molecule Inhibitor Impairing Cancer Cell Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. researchgate.net [researchgate.net]
- 9. aacrjournals.org [aacrjournals.org]
Overview of preclinical research and findings for Smyd3-IN-1
A Technical Guide for Researchers and Drug Development Professionals
Disclaimer: As of late 2025, publicly available scientific literature and databases do not contain specific preclinical data for a compound designated "Smyd3-IN-1". This guide provides a comprehensive overview of the preclinical research and findings for representative small molecule inhibitors of SMYD3, such as BCI-121, to serve as a technical reference for researchers, scientists, and drug development professionals in the field.
Introduction to SMYD3 as a Therapeutic Target
SET and MYND domain-containing protein 3 (SMYD3) is a lysine methyltransferase that has emerged as a compelling target in oncology.[1] SMYD3 catalyzes the methylation of histone and non-histone proteins, thereby regulating gene expression and signaling pathways critical for cell proliferation, survival, and migration.[1][2] Overexpression of SMYD3 is observed in a variety of cancers, including colorectal, breast, liver, and bladder cancers, and often correlates with poor prognosis.[3][4] The enzyme primarily methylates histone H3 at lysine 4 (H3K4) and histone H4 at lysine 5 (H4K5), modifications associated with transcriptional activation.[2][5] Additionally, SMYD3 can methylate non-histone targets such as MAP3K2, VEGFR1, and AKT, further promoting oncogenic signaling.[6] Inhibition of SMYD3, therefore, presents a promising therapeutic strategy to counteract its pro-tumorigenic functions.
Quantitative Preclinical Data for SMYD3 Inhibitors
The following tables summarize the in vitro and in vivo preclinical data for representative SMYD3 inhibitors.
In Vitro Efficacy of SMYD3 Inhibitors
| Compound | Assay Type | Cell Line | Effect | Concentration/IC50 | Reference |
| BCI-121 | Cell Proliferation | HT29 (Colorectal) | Inhibition of cell growth | 100 µM | [1] |
| BCI-121 | Cell Cycle Analysis | HT29 (Colorectal) | Increased S-phase fraction | 100 µM | [1] |
| BCI-121 | Histone Methylation | HCT116 (Colorectal) | Reduction in global H3K4me2/3 and H4K5me levels | Not specified | [1] |
| BCI-121 | Gene Expression | OVCAR-3 (Ovarian) | Decreased expression of SMYD3 target genes (cMET, WNT10B, CDK2) | 100 µM | [1] |
| BCI-121 | Histone Methylation | P301S Tau mouse model (PFC) | Reduction in elevated H3K4me3 levels | 1 mg/kg (i.p.) | [7] |
In Vivo Efficacy of SMYD3 Inhibition
| Model | Treatment | Dosing Schedule | Outcome | Reference |
| Nude mice with T24 and 5637 bladder cancer xenografts | SMYD3 shRNA | N/A | Significantly smaller tumors | [3] |
| P301S Tau transgenic mice | BCI-121 | 1 mg/kg, once daily for 3 days (i.p.) | Normalization of H3K4me3 levels in the prefrontal cortex | [7] |
| Nude mice with HCC xenografts | SMYD3 knockdown | N/A | Significantly suppressed tumor growth | [8] |
| H1092 SCLC xenograft model | SMYD3 inhibitor | Not specified | Synergistic efficacy with cyclophosphamide | [6] |
Experimental Protocols
Cell Proliferation Assay (WST-1 Assay)
-
Cell Seeding: Cancer cell lines (e.g., HT29, HCT116) are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with various concentrations of the SMYD3 inhibitor (e.g., BCI-121) or vehicle control.
-
Incubation: The plates are incubated for a specified period (e.g., 48 hours).
-
WST-1 Reagent Addition: WST-1 reagent is added to each well and the plates are incubated for an additional 1-4 hours at 37°C.
-
Absorbance Measurement: The absorbance of the samples is measured at 450 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
-
Data Analysis: The percentage of cell growth inhibition is calculated relative to the vehicle-treated control cells.
Western Blot for Histone Methylation
-
Cell Lysis: Cells treated with the SMYD3 inhibitor or control are harvested and lysed to extract total protein.
-
Protein Quantification: The protein concentration of the lysates is determined using a standard assay (e.g., BCA assay).
-
SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: The membrane is blocked with a suitable blocking buffer (e.g., 5% non-fat milk in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies specific for the histone marks of interest (e.g., anti-H3K4me2/3, anti-H4K5me) and a loading control (e.g., anti-β-actin or anti-histone H3).
-
Secondary Antibody Incubation: The membrane is washed and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Chromatin Immunoprecipitation (ChIP) Assay
-
Cross-linking: Cells are treated with formaldehyde to cross-link proteins to DNA.
-
Cell Lysis and Sonication: The cells are lysed, and the chromatin is sheared into smaller fragments by sonication.
-
Immunoprecipitation: The sheared chromatin is incubated with an antibody specific for SMYD3 or a control IgG.
-
Immune Complex Capture: Protein A/G beads are used to capture the antibody-chromatin complexes.
-
Washing and Elution: The beads are washed to remove non-specific binding, and the cross-linked protein-DNA complexes are eluted.
-
Reverse Cross-linking: The cross-links are reversed by heating, and the DNA is purified.
-
Quantitative PCR (qPCR): The purified DNA is analyzed by qPCR using primers specific for the promoter regions of known SMYD3 target genes (e.g., cMET, WNT10B, CDK2).
-
Data Analysis: The enrichment of the target gene promoters is calculated relative to the input and IgG controls.[3]
Visualizations
SMYD3 Signaling Pathway
Caption: SMYD3 oncogenic signaling in the nucleus and cytoplasm and its inhibition.
Experimental Workflow for SMYD3 Inhibitor Evaluation
Caption: A typical preclinical workflow for the evaluation of a SMYD3 inhibitor.
References
- 1. A SMYD3 Small-Molecule Inhibitor Impairing Cancer Cell Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. High expression of SMYD3 indicates poor survival outcome and promotes tumour progression through an IGF-1R/AKT/E2F-1 positive feedback loop in bladder cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Analysis of SET and MYND Domain-Containing Protein 3 (SMYD3) Expression in Gallbladder Cancer: a Pilot Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Smyd3 regulates cancer cell phenotypes and catalyzes histone H4 lysine 5 methylation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. SMYD3 Impedes Small Cell Lung Cancer Sensitivity to Alkylation Damage through RNF113A Methylation–Phosphorylation Cross-talk - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibition of histone methyltransferase Smyd3 rescues NMDAR and cognitive deficits in a tauopathy mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 8. SMYD3 promotes hepatocellular carcinoma progression by methylating S1PR1 promoters - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Determining the Optimal Dosage of Smyd3-IN-1 for In Vivo Animal Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for researchers initiating in vivo animal studies with Smyd3-IN-1, a potent and irreversible inhibitor of the SET and MYND domain-containing protein 3 (SMYD3) methyltransferase. Due to the limited publicly available in vivo data for this compound, this document outlines a recommended experimental workflow for determining the optimal dosage, drawing upon available in vitro data and in vivo studies of other SMYD3 inhibitors.
Introduction to Smyd3 and this compound
SMYD3 is a lysine methyltransferase that plays a crucial role in transcriptional regulation by methylating histone and non-histone proteins.[1] Overexpression of SMYD3 has been implicated in the development and progression of various cancers, including colorectal, hepatocellular, and breast carcinomas, making it an attractive therapeutic target.[2][3] this compound (also known as compound 29) is a highly potent, irreversible inhibitor of SMYD3 with a reported IC50 of 11.7 nM.[4] Its covalent mechanism of action offers the potential for sustained target engagement and durable pharmacological effects.[4]
Smyd3 Signaling Pathways
SMYD3 exerts its oncogenic functions through the regulation of several key signaling pathways. It can methylate and activate MAP3K2, a component of the RAS/RAF/MEK/ERK pathway, promoting cancer cell proliferation.[4] Additionally, SMYD3 has been shown to interact with and regulate the activity of other important cancer-related proteins such as VEGFR1 and AKT1.[5] The diagram below illustrates a simplified overview of some of the signaling pathways involving SMYD3.
Caption: Simplified diagram of Smyd3 signaling pathways and the inhibitory action of this compound.
Quantitative Data Summary
While direct in vivo dosage data for this compound is not currently available in the public domain, the following tables summarize its in vitro potency and provide context from in vivo studies of other SMYD3 inhibitors.
Table 1: In Vitro Potency of this compound
| Compound | Target | IC50 (nM) | Mechanism of Action | Reference |
| This compound | SMYD3 | 11.7 | Irreversible (Covalent) | [4] |
Table 2: In Vivo Dosages of Other SMYD3 Inhibitors
| Compound | Animal Model | Dosage | Route of Administration | Dosing Schedule | Therapeutic Area | Reference |
| BCI-121 | P301S Tau Mice | 1 mg/kg | Not Specified | Once daily for 3 days | Tauopathy | [6] |
| BCI-121 | Nude Mice (Endometrial Cancer Xenograft) | 50 mg/kg | Not Specified | Thrice weekly for 6 weeks | Cancer | [7] |
Experimental Protocols
The following protocols are proposed as a starting point for determining the optimal in vivo dosage of this compound. It is critical to perform dose-range-finding and toxicity studies before commencing efficacy experiments.
Protocol 1: Formulation of this compound for In Vivo Administration
Objective: To prepare a stable and biocompatible formulation of this compound for administration to animals.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween 80
-
Saline (0.9% NaCl) or Phosphate-Buffered Saline (PBS)
-
Sterile, pyrogen-free vials
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Accurately weigh the required amount of this compound powder.
-
Dissolve this compound in a minimal amount of DMSO to create a stock solution. For example, create a 10 mg/mL stock.
-
In a separate sterile vial, prepare the vehicle solution. A common vehicle for poorly soluble compounds is a mixture of PEG300, Tween 80, and saline. A suggested starting ratio is 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline.
-
Slowly add the this compound stock solution to the vehicle while vortexing to ensure proper mixing and prevent precipitation.
-
If necessary, gently sonicate the final formulation to ensure complete dissolution.
-
Visually inspect the solution for any precipitation or cloudiness. The final formulation should be a clear solution.
-
Prepare the formulation fresh on the day of administration.
Note: The optimal vehicle composition may need to be determined empirically based on the solubility and stability of this compound.
Protocol 2: Dose-Range-Finding and Maximum Tolerated Dose (MTD) Study
Objective: To determine the maximum tolerated dose (MTD) of this compound and to identify a range of safe and biologically active doses for efficacy studies.
Animal Model:
-
Species: Mouse (e.g., C57BL/6 or BALB/c)
-
Age: 6-8 weeks
-
Sex: Female or male (use a single sex to reduce variability)
-
Number of animals: 3-5 per group
Procedure:
-
Acclimate animals for at least one week before the start of the study.
-
Randomly assign animals to treatment groups (e.g., vehicle control and at least 3-4 dose levels of this compound). Based on the data for other inhibitors, a starting dose range could be 1, 10, 50, and 100 mg/kg.
-
Administer a single dose of the formulated this compound or vehicle via the intended route of administration (e.g., intraperitoneal injection or oral gavage).
-
Monitor animals daily for at least 14 days for clinical signs of toxicity, including:
-
Changes in body weight (measure daily for the first week, then every other day).
-
Changes in food and water consumption.
-
Changes in behavior (e.g., lethargy, aggression).
-
Physical appearance (e.g., ruffled fur, hunched posture).
-
-
At the end of the observation period, euthanize the animals and perform a gross necropsy. Collect major organs (liver, kidney, spleen, heart, lungs) for histopathological analysis.
-
The MTD is defined as the highest dose that does not cause significant toxicity (e.g., >15-20% body weight loss, significant changes in organ pathology, or mortality).
Protocol 3: Pharmacokinetic (PK) and Pharmacodynamic (PD) Study
Objective: To characterize the pharmacokinetic profile of this compound and to assess its target engagement in vivo.
Animal Model:
-
Same as for the MTD study.
Procedure:
Pharmacokinetics (PK):
-
Administer a single, well-tolerated dose of this compound to a cohort of animals.
-
Collect blood samples at various time points post-administration (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours).
-
Process blood to obtain plasma and store at -80°C until analysis.
-
Analyze plasma concentrations of this compound using a validated analytical method (e.g., LC-MS/MS).
-
Calculate key PK parameters such as Cmax, Tmax, AUC, and half-life.
Pharmacodynamics (PD):
-
Administer a single dose of this compound or vehicle to separate cohorts of animals.
-
At selected time points post-dose (e.g., 2, 8, 24, and 48 hours), euthanize the animals and collect tissues of interest (e.g., tumor tissue if using a xenograft model, or relevant organs).
-
Prepare tissue lysates and analyze for the levels of SMYD3 target methylation marks (e.g., H3K4me3 or methylation of non-histone targets like MAP3K2) using techniques such as Western blotting or mass spectrometry.
-
Correlate the changes in methylation marks with the plasma concentration of this compound to establish a PK/PD relationship.
Experimental Workflow for In Vivo Studies
The following diagram outlines a logical workflow for conducting in vivo studies with this compound.
Caption: A logical workflow for determining the optimal in vivo dosage of this compound.
Conclusion
The successful in vivo application of this compound requires a systematic approach to determine its optimal dosage and administration schedule. While direct in vivo data is currently lacking, the protocols and workflow outlined in these application notes provide a robust framework for researchers to conduct the necessary preclinical studies. Careful execution of dose-finding, pharmacokinetic, and pharmacodynamic experiments will be essential to unlock the therapeutic potential of this promising SMYD3 inhibitor. Researchers are strongly encouraged to consult relevant institutional and national guidelines for animal welfare and experimental conduct.
References
- 1. mdpi.com [mdpi.com]
- 2. High expression of SMYD3 indicates poor survival outcome and promotes tumour progression through an IGF-1R/AKT/E2F-1 positive feedback loop in bladder cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. SMYD family in cancer: epigenetic regulation and molecular mechanisms of cancer proliferation, metastasis, and drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of Irreversible Inhibitors Targeting Histone Methyltransferase, SMYD3 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Inhibition of histone methyltransferase Smyd3 rescues NMDAR and cognitive deficits in a tauopathy mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols: Detecting H3K4me3 Levels Following Smyd3-IN-1 Treatment via Western Blot
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed, step-by-step protocol for the detection of Histone H3 lysine 4 trimethylation (H3K4me3) levels by Western blot following treatment of cells with Smyd3-IN-1, a small molecule inhibitor of the SMYD3 methyltransferase.
Introduction
SMYD3 (SET and MYND domain-containing protein 3) is a lysine methyltransferase that plays a crucial role in gene expression regulation by modifying histones.[1] Specifically, SMYD3 catalyzes the methylation of histone H3 at lysine 4 (H3K4), a modification generally associated with transcriptional activation.[2] Overexpression of SMYD3 has been implicated in various cancers, including breast, liver, and colorectal cancers, making it a promising target for therapeutic intervention.[2][3] this compound is an inhibitor that binds to the active site of the SMYD3 enzyme, blocking its ability to methylate histones and thereby theoretically reducing H3K4me3 levels.[2] This protocol details the use of Western blotting to quantify the changes in global H3K4me3 levels in cells treated with this compound, providing a method to assess the inhibitor's efficacy.
Signaling Pathway and Experimental Workflow
The diagrams below illustrate the targeted signaling pathway and the overall experimental workflow.
References
Application Notes and Protocols for Smyd3-IN-1 in Chromatin Immunoprecipitation (ChIP) Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
SET and MYND domain-containing protein 3 (Smyd3) is a lysine methyltransferase that plays a crucial role in transcriptional regulation through the methylation of both histone and non-histone proteins.[1][2] Its overexpression is implicated in various cancers, making it a compelling target for therapeutic intervention.[1][2] Smyd3 primarily catalyzes the di- and tri-methylation of Histone 3 at Lysine 4 (H3K4me2/3), marks associated with active gene transcription.[2][3] Additionally, it has been shown to methylate other histone residues such as H4K5 and H4K20, as well as non-histone targets including MAP3K2, VEGFR1, and ERα.[4][5][6][7]
Smyd3-IN-1 is a potent, irreversible, and selective inhibitor of Smyd3. These application notes provide a comprehensive guide for utilizing this compound in chromatin immunoprecipitation (ChIP) assays to investigate the role of Smyd3 in gene regulation and the efficacy of its inhibition.
Quantitative Data on Smyd3 Inhibitors
The following tables summarize the quantitative data for this compound and other commonly used Smyd3 inhibitors.
Table 1: In Vitro Efficacy of Smyd3 Inhibitors
| Inhibitor | Target | IC50 | Assay Conditions | Reference |
| This compound | Smyd3 | 11.7 nM | In vitro enzymatic assay | [8] |
Table 2: Cellular Effects of Smyd3 Inhibitors
| Inhibitor | Cell Lines | Concentration | Treatment Time | Observed Effect | Reference |
| BCI-121 | HCT116, OVCAR-3 | 100 µM | 72 hours | Abolished Smyd3 binding to target gene promoters (ChIP assay) | [9] |
| BCI-121 | HT29 | 100 µM | 48 hours | Significant reduction in global H3K4me2/3 and H4K5me levels | [9] |
| BCI-121 | Tau mice | 1 mg/kg/day (i.p.) | 3 days | Reversed elevated H3K4me3 levels in the prefrontal cortex | [10] |
| Inhibitor-4 | MCF7, MDA-MB-231 | 50, 100, 200 µM | - | Extended cell doubling time | [11] |
| Inhibitor-4 | DLD-1, A549 | Various | 48 hours | Reduced cell viability | [1] |
Signaling Pathways Involving Smyd3
Smyd3 is involved in key signaling pathways that regulate cell proliferation, survival, and differentiation. Understanding these pathways is crucial for interpreting the effects of Smyd3 inhibition.
Figure 1: Smyd3 involvement in the Ras/Raf/MEK/ERK and HGF/MET signaling pathways.
Experimental Protocols
Protocol 1: Chromatin Immunoprecipitation (ChIP) Assay using this compound
This protocol provides a detailed methodology for performing a ChIP assay to investigate the effect of this compound on the binding of Smyd3 to its target gene promoters.
Materials:
-
This compound (dissolved in DMSO)
-
Cell culture medium
-
Formaldehyde (37%)
-
Glycine (1.25 M)
-
Ice-cold PBS
-
Cell lysis buffer
-
Nuclear lysis buffer
-
Chromatin shearing buffer
-
Sonicator
-
Anti-Smyd3 antibody
-
Normal IgG (as a negative control)
-
Protein A/G magnetic beads
-
Wash buffers (low salt, high salt, LiCl)
-
Elution buffer
-
Proteinase K
-
RNase A
-
DNA purification kit
-
qPCR primers for target gene promoters
Procedure:
-
Cell Treatment:
-
Culture cells to 70-80% confluency.
-
Treat cells with the desired concentration of this compound or vehicle (DMSO) for the appropriate duration (e.g., 24-72 hours). Based on the IC50 of 11.7 nM, a starting concentration range of 50-200 nM can be tested.
-
-
Cross-linking:
-
Add formaldehyde directly to the culture medium to a final concentration of 1%.
-
Incubate for 10 minutes at room temperature with gentle shaking.
-
Quench the cross-linking reaction by adding glycine to a final concentration of 125 mM.
-
Incubate for 5 minutes at room temperature.
-
-
Cell Harvesting and Lysis:
-
Wash cells twice with ice-cold PBS.
-
Scrape cells and collect them by centrifugation.
-
Resuspend the cell pellet in cell lysis buffer and incubate on ice.
-
Centrifuge to pellet the nuclei and discard the supernatant.
-
Resuspend the nuclear pellet in nuclear lysis buffer.
-
-
Chromatin Shearing:
-
Sonicate the nuclear lysate to shear the chromatin into fragments of 200-1000 bp. The optimal sonication conditions should be empirically determined for each cell type and instrument.
-
Centrifuge to pellet cell debris and collect the supernatant containing the sheared chromatin.
-
-
Immunoprecipitation:
-
Pre-clear the chromatin by incubating with Protein A/G magnetic beads.
-
Take an aliquot of the pre-cleared chromatin as "input" control.
-
Incubate the remaining chromatin with an anti-Smyd3 antibody or normal IgG overnight at 4°C with rotation.
-
Add pre-blocked Protein A/G magnetic beads and incubate for at least 2 hours at 4°C.
-
-
Washes:
-
Wash the beads sequentially with low salt wash buffer, high salt wash buffer, LiCl wash buffer, and TE buffer.
-
-
Elution and Reverse Cross-linking:
-
Elute the chromatin from the beads using elution buffer.
-
Reverse the cross-links by adding NaCl and incubating at 65°C for at least 4 hours.
-
Treat with RNase A and then Proteinase K.
-
-
DNA Purification:
-
Purify the DNA using a DNA purification kit.
-
-
Analysis:
-
Quantify the immunoprecipitated DNA and the input DNA by qPCR using primers specific for the promoter regions of known Smyd3 target genes.
-
Calculate the enrichment of Smyd3 at the target promoters relative to the IgG control and normalize to the input.
-
Figure 2: Experimental workflow for Chromatin Immunoprecipitation (ChIP) using this compound.
Conclusion
This compound is a valuable tool for dissecting the molecular mechanisms of Smyd3-mediated gene regulation. The provided protocols and data serve as a comprehensive resource for researchers employing ChIP assays to investigate the effects of Smyd3 inhibition on chromatin dynamics and gene expression. Careful optimization of experimental conditions, particularly inhibitor concentration and treatment time, is essential for obtaining robust and reproducible results.
References
- 1. mdpi.com [mdpi.com]
- 2. Structural Analysis of SMYD3 Lysine Methyltransferase for the Development of Competitive and Specific Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. aacrjournals.org [aacrjournals.org]
- 7. researchgate.net [researchgate.net]
- 8. medchemexpress.com [medchemexpress.com]
- 9. A SMYD3 Small-Molecule Inhibitor Impairing Cancer Cell Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Inhibition of histone methyltransferase Smyd3 rescues NMDAR and cognitive deficits in a tauopathy mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
Application Notes and Protocols for Smyd3-IN-1 in Colorectal Cancer Xenograft Models
For Research Use Only.
Introduction
SET and MYND domain-containing protein 3 (SMYD3) is a lysine methyltransferase that has emerged as a significant contributor to oncogenesis.[1] Overexpressed in a variety of malignancies, including colorectal cancer (CRC), SMYD3 plays a crucial role in regulating gene expression by methylating both histone and non-histone proteins.[2][3] Its activity promotes the transcription of numerous oncogenes, driving cancer cell proliferation, survival, and metastasis.[4][5] High SMYD3 expression is often associated with advanced tumor stages and poor prognosis in CRC patients.[3]
Smyd3-IN-1 is a potent and selective small-molecule inhibitor of SMYD3's methyltransferase activity. These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of this compound in preclinical colorectal cancer xenograft models to evaluate its anti-tumor efficacy.
Mechanism of Action
SMYD3 exerts its oncogenic functions through multiple signaling pathways. It was initially identified as a histone H3-lysine 4 (H3K4) methyltransferase, a mark associated with active gene transcription.[6] Subsequent research has revealed a broader substrate profile, including non-histone proteins that are key components of major cancer signaling cascades.[7][8]
Notably, SMYD3 can methylate and activate MAP3K2, a kinase upstream of the RAS/RAF/MEK/ERK pathway, which is frequently hyperactivated in colorectal cancer.[5][8] SMYD3 also targets and activates other critical proteins like AKT1 and the human epidermal growth factor receptor 2 (HER2).[8] Furthermore, recent studies have highlighted a pivotal role for SMYD3 in colorectal cancer stem cells (CRC-SCs) by methylating and modulating the transcriptional activity of the c-MYC oncoprotein.[9][10]
This compound is designed to competitively bind to the active site of SMYD3, preventing the methylation of its downstream targets.[2] This inhibition is expected to downregulate oncogenic signaling pathways, leading to reduced cancer cell proliferation, induction of apoptosis, and suppression of tumor growth in vivo.
Experimental Protocols
This section details a representative protocol for evaluating the efficacy of this compound in a subcutaneous colorectal cancer xenograft model.
Materials and Reagents
-
Cell Line: Human colorectal cancer cell line HCT116 or HT-29.[11]
-
Animals: 6-8 week old female athymic nude mice (e.g., BALB/c nude).[12]
-
This compound: Provided as a powder.
-
Vehicle Solution: e.g., 10% DMSO, 40% PEG300, 5% Tween 80, 45% Saline.
-
Culture Medium: RPMI-1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Other Reagents: Matrigel (optional), sterile PBS, isoflurane, surgical tools, calipers.
Experimental Workflow
Detailed Procedure
-
Cell Preparation: Culture HCT116 or HT-29 cells under standard conditions (37°C, 5% CO₂). Harvest cells during the logarithmic growth phase using trypsin and wash with sterile PBS. Resuspend cells in a 1:1 mixture of sterile PBS and Matrigel (optional, can improve tumor take-rate) at a final concentration of 2 x 10⁷ cells/mL.
-
Tumor Implantation: Anesthetize the nude mice using isoflurane. Subcutaneously inject 100 µL of the cell suspension (containing 2 x 10⁶ cells) into the right flank of each mouse.[12]
-
Tumor Growth and Randomization: Monitor the mice for tumor formation. Begin measuring tumor volume with calipers every 2-3 days once tumors become palpable. The tumor volume can be calculated using the formula: (Length × Width²) / 2. When the average tumor volume reaches approximately 100-150 mm³, randomize the mice into treatment groups (n=8-10 mice per group).
-
Drug Preparation and Administration:
-
Prepare a stock solution of this compound in 100% DMSO.
-
On each treatment day, dilute the stock solution with the remaining vehicle components to the final desired concentration.
-
Example Dosing: Administer this compound at a dose of 25 mg/kg and 50 mg/kg via intraperitoneal (i.p.) injection once daily. The vehicle control group should receive an equivalent volume of the vehicle solution.
-
-
Monitoring Efficacy:
-
Continue to measure tumor volume and mouse body weight 2-3 times per week throughout the treatment period.
-
Monitor the animals for any signs of toxicity (e.g., significant weight loss, lethargy, ruffled fur).
-
The primary efficacy endpoint is Tumor Growth Inhibition (TGI).
-
-
Study Termination and Tissue Collection: The study should be terminated after the pre-defined treatment period (e.g., 21 days) or when tumors in the control group reach a predetermined size limit (e.g., 2000 mm³).[13] Euthanize the mice, carefully excise the tumors, and record their final weight. A portion of the tumor tissue can be flash-frozen in liquid nitrogen for molecular analysis (Western blot, qPCR) and another portion fixed in formalin for histological analysis (H&E, IHC).
Data Presentation and Expected Outcomes
The efficacy of this compound is evaluated by comparing tumor growth in the treated groups to the vehicle control group. Key metrics include tumor volume, final tumor weight, and body weight change.
Table 1: In Vivo Efficacy of this compound in HCT116 Xenograft Model
| Treatment Group (n=10) | Dose & Schedule | Mean Final Tumor Volume (mm³) ± SEM | Mean Final Tumor Weight (g) ± SEM | Tumor Growth Inhibition (TGI%) | Mean Body Weight Change (%) |
| Vehicle Control | Vehicle, i.p., QD | 1850 ± 210 | 1.9 ± 0.25 | - | +2.5 |
| This compound | 25 mg/kg, i.p., QD | 980 ± 155 | 1.0 ± 0.18 | 47% | -1.8 |
| This compound | 50 mg/kg, i.p., QD | 520 ± 95 | 0.5 ± 0.11 | 72% | -4.5 |
| Positive Control | e.g., 5-FU, 20 mg/kg | 650 ± 110 | 0.7 ± 0.13 | 65% | -8.0 |
TGI (%) is calculated as: [1 - (Mean final tumor volume of treated group / Mean final tumor volume of control group)] x 100. Data presented are hypothetical and for illustrative purposes only.
Table 2: Pharmacodynamic (PD) Biomarker Analysis in Tumor Tissue
| Treatment Group | Mean Relative p-ERK Expression (vs. Control) | Mean Relative H3K4me3 Level (vs. Control) | Mean Ki-67 Positive Cells (%) |
| Vehicle Control | 1.00 | 1.00 | 85% |
| This compound (50 mg/kg) | 0.35 | 0.45 | 30% |
Data are hypothetical, based on expected mechanism of action. Analysis performed on tumor lysates or sections collected at study endpoint.
Conclusion
The protocols and notes provided here offer a framework for assessing the preclinical efficacy of this compound in colorectal cancer xenograft models. Inhibition of SMYD3 represents a promising therapeutic strategy, and these in vivo studies are a critical step in the evaluation of novel inhibitors.[4][14] Researchers should expect that effective inhibition of SMYD3 will lead to significant tumor growth inhibition, accompanied by molecular changes in downstream signaling pathways and markers of cell proliferation.
References
- 1. metaphactory [semopenalex.org]
- 2. What are SMYD3 inhibitors and how do they work? [synapse.patsnap.com]
- 3. SMYD3: a regulator of epigenetic and signaling pathways in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A SMYD3 Small-Molecule Inhibitor Impairing Cancer Cell Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 5. SMYD3 links lysine methylation of MAP3K2 to Ras-driven cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. SMYD3: a regulator of epigenetic and signaling pathways in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. d-nb.info [d-nb.info]
- 9. Tailoring a novel colorectal cancer stem cell-targeted therapy by inhibiting the SMYD3/c-MYC axis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. SMYD3 Identified as Key Therapeutic Target for Colorectal Cancer Stem Cells – Institute for Organic Synthesis and Photoreactivity [isof.cnr.it]
- 11. SMYD3 promotes colon adenocarcinoma (COAD) progression by mediating cell proliferation and apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 4.10. Colorectal Carcinoma Xenograft Model [bio-protocol.org]
- 13. altogenlabs.com [altogenlabs.com]
- 14. Playing on the Dark Side: SMYD3 Acts as a Cancer Genome Keeper in Gastrointestinal Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Studying Ras-Driven Cancers with Smyd3-IN-1
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction:
Ras-driven cancers, characterized by mutations in the RAS family of oncogenes (KRAS, HRAS, NRAS), are among the most prevalent and difficult-to-treat malignancies. The hyperactivation of Ras signaling cascades, particularly the RAF-MEK-ERK (MAPK) pathway, drives uncontrolled cell proliferation, survival, and tumor progression. Recent research has identified SET and MYND domain-containing protein 3 (Smyd3) as a critical regulator of oncogenic Ras signaling.[1][2][3] Smyd3, a lysine methyltransferase, is overexpressed in numerous human tumors and has been shown to potentiate the MAPK pathway by methylating MAP3K2 (also known as MEKK2).[1][2][3][4] This methylation event at lysine 260 of MAP3K2 prevents the binding of the protein phosphatase 2A (PP2A) complex, a key negative regulator, leading to sustained activation of the downstream signaling cascade.[1][2][3][5]
The development of small molecule inhibitors targeting Smyd3 presents a promising therapeutic strategy for Ras-driven cancers. Smyd3-IN-1 is a potent, irreversible, and selective inhibitor of Smyd3.[6] These application notes provide a comprehensive guide for researchers on utilizing this compound to study and potentially target Ras-driven cancers.
This compound: A Potent Tool for Ras-Driven Cancer Research
This compound offers a valuable tool for investigating the role of Smyd3 in the pathophysiology of Ras-mutant tumors. Its high potency and selectivity allow for precise interrogation of Smyd3-dependent cellular processes.
Quantitative Data for Smyd3 Inhibitors
The following table summarizes the biochemical and cellular activities of this compound and other notable Smyd3 inhibitors. This data is essential for designing experiments and interpreting results.
| Inhibitor | Type | IC50 (nM) | Cell-Based Assay Data | Reference |
| This compound | Irreversible | 11.7 | GI50 = 17.69 µM (HepG2, 3D colony formation) | [6] |
| BCI-121 | Reversible | - | Inhibits proliferation in various cancer cell lines (e.g., HT29, HCT116) at concentrations around 100 µM.[7] | [7] |
| EPZ031686 | Reversible | 3 | Decreases MAP3K2-K260 trimethylation in a dose-dependent manner in HeLa cells. | [8] |
| GSK2807 | Reversible | 130 (Ki = 14 nM) | - | |
| BAY-6035 | Reversible | 88 | Decreases MAP3K2-K260 trimethylation in a dose-dependent manner in HeLa cells. | [8] |
Signaling Pathway
The diagram below illustrates the central role of Smyd3 in the Ras-driven MAPK signaling pathway and the mechanism of action for Smyd3 inhibitors.
References
- 1. SMYD3 links lysine methylation of MAP3K2 to Ras-driven cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. profiles.wustl.edu [profiles.wustl.edu]
- 3. aacrjournals.org [aacrjournals.org]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Lysine methylation in cancer: SMYD3-MAP3K2 teaches us new lessons in the Ras-ERK pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. A SMYD3 Small-Molecule Inhibitor Impairing Cancer Cell Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 8. SMYD3 cellular assay – openlabnotebooks.org [openlabnotebooks.org]
A Detailed Guide for Treating Small Cell Lung Cancer (SCLC) Cell Lines with Smyd3-IN-1
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Small Cell Lung Cancer (SCLC) is an aggressive neuroendocrine malignancy characterized by rapid tumor growth and the early development of widespread metastases. While initially sensitive to chemotherapy, SCLC almost invariably relapses with acquired resistance, leading to poor patient outcomes. The lysine methyltransferase SMYD3 (SET and MYND domain-containing protein 3) has emerged as a promising therapeutic target in various cancers, including SCLC. SMYD3 is overexpressed in SCLC and plays a crucial role in promoting chemoresistance, particularly to alkylating agents[1][2][3]. Smyd3-IN-1 is a potent and selective inhibitor of SMYD3, offering a valuable tool for investigating the therapeutic potential of targeting this enzyme in SCLC.
This guide provides detailed application notes and protocols for the treatment of SCLC cell lines with this compound, summarizing key quantitative data and outlining methodologies for essential experiments to assess its efficacy and mechanism of action.
Data Presentation
Table 1: In Vitro Efficacy of Smyd3 Inhibitors in Cancer Cell Lines
| Cell Line | Cancer Type | Inhibitor | Parameter | Value | Reference |
| H209 | SCLC | Smyd3 inhibitor (unspecified) in combination with 4H-CP | Relative Growth Inhibition | Potentiates alkylating agent efficacy | [1] |
| H1048 | SCLC | EPZ031686 (Smyd3i) | RNF113A K20me3 levels | Decreased upon treatment | [4] |
| H69 | SCLC | shRNA against SMYD3 | RNF113A K20me3 levels | Decreased upon knockdown | [4] |
| DMS-114 | SCLC | shRNA against SMYD3 + 4H-CP | Cell Viability | Increased sensitivity to 4H-CP | [4] |
| HCT116 | Colorectal Cancer | BCI-121 | IC50 | Not specified, but inhibits proliferation | [3] |
| HT29 | Colorectal Cancer | BCI-121 | IC50 | Not specified, but inhibits proliferation | [3] |
| MDA-MB-231 | Breast Cancer | BCI-121 + Doxorubicin | Apoptosis | Increased compared to single agents | [5] |
| SW480 | Colon Cancer | BCI-121 (50 µM) | p-AKT (Thr308) | Significantly diminished | [6] |
| HEK-293T | - | EPZ031686 | IC50 (in vitro assay) | 3 nM | [7] |
Signaling Pathways and Experimental Workflows
SMYD3 Signaling in SCLC and the Effect of this compound
Experimental Workflow for Assessing this compound Efficacy
Experimental Protocols
Protocol 1: Cell Viability Assay (MTT Assay)
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound in SCLC cell lines.
Materials:
-
SCLC cell lines (e.g., H209, H1048, H69, DMS-114)
-
Complete growth medium (e.g., RPMI-1640 with 10% FBS)
-
This compound (stock solution in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Multichannel pipette
-
Plate reader (570 nm)
Procedure:
-
Seed SCLC cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.
-
Incubate the plates for 24 hours at 37°C in a humidified 5% CO2 incubator.
-
Prepare serial dilutions of this compound in complete growth medium. A typical concentration range to start with is 0.01 µM to 100 µM. Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.
-
Remove the medium from the wells and add 100 µL of the prepared this compound dilutions or vehicle control to the respective wells.
-
Incubate the plates for 72 hours (or a desired time point) at 37°C.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium containing MTT.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Protocol 2: Western Blot Analysis
Objective: To assess the effect of this compound on the expression and phosphorylation of key proteins in relevant signaling pathways.
Materials:
-
SCLC cells treated with this compound and vehicle control
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-SMYD3, anti-RNF113A K20me3, anti-p-ERK, anti-ERK, anti-p-AKT, anti-AKT, anti-cleaved PARP, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Lyse the treated cells with RIPA buffer and quantify the protein concentration using a BCA assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Apply ECL substrate and visualize the protein bands using an imaging system.
-
Quantify the band intensities and normalize to a loading control (e.g., β-actin).
Protocol 3: Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
Objective: To quantify the induction of apoptosis in SCLC cells following treatment with this compound.
Materials:
-
SCLC cells treated with this compound and vehicle control
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Harvest the treated cells by centrifugation.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X binding buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to 100 µL of the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X binding buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.
-
Quantify the percentage of cells in early apoptosis (Annexin V+/PI-), late apoptosis (Annexin V+/PI+), and necrosis (Annexin V-/PI+).
This compound is a valuable research tool for investigating the role of SMYD3 in SCLC. The protocols and data presented in this guide provide a framework for researchers to effectively utilize this inhibitor in their studies. Inhibition of SMYD3 has been shown to sensitize SCLC cells to chemotherapy, suggesting that targeting this methyltransferase could be a promising therapeutic strategy. Further investigation into the precise mechanisms of action of this compound in SCLC, including its impact on key signaling pathways and its potential for combination therapies, is warranted.
References
- 1. SMYD3 Impedes Small Cell Lung Cancer Sensitivity to Alkylation Damage through RNF113A Methylation–Phosphorylation Cross-talk - PMC [pmc.ncbi.nlm.nih.gov]
- 2. SMYD3 Impedes Small Cell Lung Cancer Sensitivity to Alkylation Damage through RNF113A Methylation-Phosphorylation Cross-talk - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A SMYD3 Small-Molecule Inhibitor Impairing Cancer Cell Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The novel SMYD3 inhibitor EM127 impairs DNA repair response to chemotherapy-induced DNA damage and reverses cancer chemoresistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. SMYD3-mediated lysine methylation in the PH domain is critical for activation of AKT1 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
Troubleshooting & Optimization
Technical Support Center: Evaluating the Cytotoxicity of Smyd3-IN-1 in Non-Cancerous Cell Lines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers evaluating the cytotoxicity of the SMYD3 inhibitor, Smyd3-IN-1, in non-cancerous cell lines.
Frequently Asked Questions (FAQs)
Q1: What is the expected cytotoxic effect of this compound on non-cancerous cell lines?
A1: The SET and MYND domain-containing protein 3 (SMYD3) is a histone methyltransferase that is often overexpressed in various cancer types where it plays a role in cell proliferation and survival.[1][2][3] In normal, non-cancerous tissues, SMYD3 expression is generally low or absent.[2][4] Therefore, it is hypothesized that this compound, as a SMYD3 inhibitor, may have minimal cytotoxic effects on non-cancerous cell lines. However, this must be empirically determined for each cell line, as off-target effects are always a possibility.
Q2: Which non-cancerous cell lines are appropriate for testing the cytotoxicity of this compound?
A2: It is recommended to use cell lines that are relevant to the potential therapeutic application of the inhibitor. For example, if the inhibitor is being developed for liver cancer, using a normal human hepatocyte cell line (e.g., THLE-2) would be appropriate. Other commonly used non-cancerous cell lines include human embryonic kidney cells (HEK293), normal human fibroblasts (e.g., WI-38), and immortalized breast epithelial cells (e.g., MCF10A).[5][6]
Q3: What are the recommended assays for evaluating the cytotoxicity of this compound?
A3: The two most common and well-established assays for cytotoxicity are the MTT assay and the Lactate Dehydrogenase (LDH) assay.
-
MTT Assay: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[7][8] Viable cells with active metabolism convert the yellow tetrazolium salt MTT into a purple formazan product.[9]
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LDH Assay: This assay quantifies the amount of lactate dehydrogenase released from damaged cells into the culture medium.[10][11] LDH is a stable cytoplasmic enzyme that is released upon cell membrane damage, a hallmark of cytotoxicity.[12]
Q4: How should I interpret conflicting results between the MTT and LDH assays?
A4: Discrepancies can arise because the two assays measure different aspects of cell health. The MTT assay measures metabolic activity, which can sometimes be altered without causing cell death. The LDH assay measures membrane integrity, which is a more direct marker of cell death. If you observe a decrease in the MTT signal but no increase in LDH release, it could indicate that this compound is causing a reduction in cell proliferation or metabolic activity without inducing cell lysis. Further investigation using assays for apoptosis (e.g., caspase activity assays) would be warranted.
Troubleshooting Guides
MTT Assay Troubleshooting
| Issue | Possible Cause | Recommendation |
| High background reading in wells without cells | Contamination of media or reagents with reducing agents. | Use fresh, sterile reagents. Ensure proper aseptic technique. |
| Low signal in control wells | Low cell seeding density or poor cell health. | Optimize cell seeding density. Ensure cells are healthy and in the logarithmic growth phase before starting the experiment. |
| Inconsistent results between replicate wells | Uneven cell seeding or incomplete solubilization of formazan crystals. | Ensure a single-cell suspension before seeding. After adding the solubilization solution, mix thoroughly by pipetting or shaking on an orbital shaker. |
| Color interference from this compound | The compound itself absorbs light at the same wavelength as formazan. | Run a control plate with the compound in cell-free media to determine its absorbance and subtract this from the experimental values. |
LDH Assay Troubleshooting
| Issue | Possible Cause | Recommendation |
| High background LDH activity in the media | Serum in the culture media contains LDH. | Use a low-serum or serum-free medium for the assay period. Alternatively, use a medium with heat-inactivated serum. |
| Low signal in positive control (lysed cells) | Incomplete cell lysis. | Ensure the lysis buffer is added to the positive control wells and incubated for a sufficient amount of time to achieve complete cell lysis.[12] |
| Variable results | Fluctuations in incubation time or temperature. | Strictly adhere to the incubation times and temperatures specified in the protocol for all samples. |
Experimental Protocols
MTT Cytotoxicity Assay Protocol
This protocol is adapted from standard MTT assay procedures.[7][9]
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours at 37°C and 5% CO2.
-
Compound Treatment: Treat the cells with various concentrations of this compound. Include a vehicle control (e.g., DMSO) and an untreated control. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of a 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.[7]
-
Formazan Solubilization: Remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a specialized MTT solvent) to each well.[13]
-
Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution of the formazan crystals. Read the absorbance at 570 nm using a microplate reader.
LDH Cytotoxicity Assay Protocol
This protocol is based on standard LDH assay procedures.[11][12][14]
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
Supernatant Collection: After the treatment period, carefully collect 50 µL of the cell culture supernatant from each well and transfer it to a new 96-well plate.
-
LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions. Add 50 µL of the reaction mixture to each well containing the supernatant.
-
Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.
-
Stop Reaction and Measure Absorbance: Add 50 µL of the stop solution to each well.[12] Measure the absorbance at 490 nm using a microplate reader.
Data Presentation
Table 1: Hypothetical Cytotoxicity Data for this compound in Non-Cancerous Cell Lines
| Cell Line | Assay | IC50 (µM) |
| HEK293 | MTT | > 100 |
| LDH | > 100 | |
| MCF10A | MTT | > 100 |
| LDH | > 100 | |
| WI-38 | MTT | 85.6 |
| LDH | > 100 |
IC50 values are presented as the mean of three independent experiments.
Mandatory Visualizations
Caption: Workflow for assessing this compound cytotoxicity.
References
- 1. A SMYD3 Small-Molecule Inhibitor Impairing Cancer Cell Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 2. SMYD3: a regulator of epigenetic and signaling pathways in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 8. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Analysis of Cell Viability by the Lactate Dehydrogenase Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. LDH assay kit guide: Principles and applications | Abcam [abcam.com]
- 12. Quantification of lactate dehydrogenase for cell viability testing using cell lines and primary cultured astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. MTT (Assay protocol [protocols.io]
- 14. Quantifying cell viability via LDH cytotoxicity assay [protocols.io]
Strategies for improving the in vivo efficacy and delivery of Smyd3-IN-1
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the in vivo efficacy and delivery of Smyd3-IN-1.
Disclaimer: Publicly available in vivo efficacy and delivery data for this compound is limited. Therefore, this guide leverages data from other well-characterized SMYD3 inhibitors, such as BCI-121 and EM127, as a proxy. The experimental conditions and expected outcomes described herein should be adapted and optimized for your specific research models and objectives.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
This compound is an irreversible and selective inhibitor of SMYD3 (SET and MYND domain-containing protein 3), with an IC50 of 11.7 nM[1]. SMYD3 is a lysine methyltransferase that plays a crucial role in transcriptional regulation by methylating histone and non-histone proteins. By inhibiting SMYD3, this compound can modulate the expression of genes involved in cell proliferation, differentiation, and survival.
Q2: Which signaling pathways are modulated by SMYD3 inhibition?
SMYD3 is known to be involved in several oncogenic signaling pathways. Inhibition of SMYD3 can therefore impact:
-
MAPK Pathway: SMYD3 can methylate MAP3K2, a component of the MAP kinase signaling cascade, leading to its activation. Inhibition of SMYD3 can thus suppress this pathway.
-
AKT/mTOR Pathway: SMYD3 has been shown to activate the AKT/mTOR signaling pathway in bladder cancer cells[2].
-
HGF/MET Pathway: SMYD3 inhibition can affect the HGF/MET downstream signaling pathway.
-
Receptor Tyrosine Kinases: SMYD3 can methylate and enhance the activity of receptor tyrosine kinases like VEGFR1 and HER2[3].
Q3: What are the potential therapeutic applications of this compound?
Given the role of SMYD3 in various cancers, this compound has potential as a therapeutic agent in oncology. Overexpression of SMYD3 has been observed in colorectal, hepatocellular, breast, lung, pancreatic, and prostate cancers. SMYD3 inhibitors have been shown to reduce cancer cell proliferation and may enhance the efficacy of chemotherapies[4][5][6].
Q4: Are there any known biomarkers to predict response to this compound?
While specific biomarkers for this compound are not yet established, the expression level of SMYD3 in tumor cells could be a potential predictive biomarker. Cancer cell lines with high SMYD3 expression have shown greater sensitivity to its inhibition[7]. Further research is needed to validate SMYD3 expression as a clinical biomarker.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Poor in vivo efficacy despite good in vitro potency. | Suboptimal Pharmacokinetics/Bioavailability: The compound may have poor absorption, rapid metabolism, or high clearance, leading to insufficient exposure at the tumor site. | - Perform pharmacokinetic (PK) studies to determine the compound's half-life, clearance, and bioavailability. - Optimize the dosing regimen (dose and frequency) based on PK data. - Consider alternative routes of administration (e.g., intraperitoneal, intravenous) if oral bioavailability is low. |
| Ineffective Drug Delivery: The inhibitor may not be reaching the target tumor tissue in sufficient concentrations. This is a common challenge for hydrophobic small molecules. | - Formulate the inhibitor with a suitable vehicle to improve solubility and stability. Common vehicles include DMSO, PEG, or cyclodextrins. - Explore the use of nanocarrier systems (e.g., liposomes, nanoparticles) to enhance tumor targeting and drug delivery. | |
| Development of Drug Resistance: Cancer cells can develop resistance to targeted therapies through various mechanisms, such as mutations in the target protein or activation of bypass signaling pathways. | - Analyze tumor samples from non-responding animals to investigate potential resistance mechanisms. - Consider combination therapies. For example, combining a SMYD3 inhibitor with a chemotherapy agent has shown synergistic effects[4][5]. | |
| High toxicity or adverse effects observed in animal models. | Off-target Effects: The inhibitor may be interacting with other proteins besides SMYD3, leading to toxicity. | - Conduct selectivity profiling of the inhibitor against a panel of other methyltransferases and kinases. - If off-target effects are identified, medicinal chemistry efforts may be needed to improve selectivity. |
| Dose-limiting Toxicity: The therapeutic dose may be close to the maximum tolerated dose (MTD). | - Perform a dose-range finding study to determine the MTD. - Optimize the dosing schedule (e.g., intermittent dosing) to manage toxicity while maintaining efficacy. | |
| Inconsistent results between experiments. | Variability in Animal Models: Differences in animal strain, age, weight, or health status can contribute to experimental variability. | - Standardize the animal model and experimental conditions as much as possible. - Ensure proper randomization and blinding of experimental groups. |
| Issues with Compound Formulation and Administration: Inconsistent preparation of the dosing solution or inaccurate administration can lead to variable drug exposure. | - Develop and validate a standard operating procedure (SOP) for compound formulation. - Ensure all personnel are properly trained in the administration technique. |
Quantitative Data Summary
Table 1: In Vitro Potency of SMYD3 Inhibitors
| Inhibitor | Target | IC50 (nM) | Cell Line | Assay Type |
| This compound | SMYD3 | 11.7 | - | Enzymatic Assay[1] |
| BCI-121 | SMYD3 | Not specified | HT29, HCT116 | Cell Proliferation Assay[8] |
| EM127 | SMYD3 | Not specified | MDA-MB-231, HCT116 | Cell Proliferation Assay[9] |
Table 2: In Vivo Efficacy Data for SMYD3 Inhibitors (Proxy Data)
| Inhibitor | Animal Model | Tumor Type | Route of Administration | Dosing Regimen | Outcome | Reference |
| BCI-121 | Xenograft (SGC-7901 cells) | Gastric Cancer | Intratumoral | 100 µM | Marked repression of tumor growth | [10] |
| BCI-121 | RENCA orthotopic syngeneic model | - | Intraperitoneal | 1 mg/kg, once daily for 3 days | Reduced tumor size, synergistic effect with anti-PD-1 therapy | [11] |
Experimental Protocols
Protocol 1: General Procedure for In Vivo Efficacy Study in a Xenograft Mouse Model
-
Cell Culture and Implantation:
-
Culture human cancer cells (e.g., HCT116, MDA-MB-231) expressing high levels of SMYD3 under standard conditions.
-
Harvest cells and resuspend in a suitable medium (e.g., PBS or Matrigel).
-
Subcutaneously inject the cell suspension into the flank of immunocompromised mice (e.g., nude or SCID mice).
-
-
Tumor Growth Monitoring and Group Randomization:
-
Monitor tumor growth by measuring tumor volume with calipers regularly.
-
Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the animals into treatment and control groups.
-
-
Inhibitor Formulation and Administration:
-
Prepare the dosing solution of this compound in a suitable vehicle. The choice of vehicle will depend on the inhibitor's solubility and should be optimized.
-
Administer the inhibitor to the treatment group via the chosen route (e.g., oral gavage, intraperitoneal injection). The control group should receive the vehicle alone.
-
-
Efficacy Evaluation:
-
Continue to monitor tumor volume and body weight of the animals throughout the study.
-
At the end of the study, euthanize the animals and excise the tumors for weight measurement and further analysis (e.g., Western blot, immunohistochemistry).
-
-
Data Analysis:
-
Plot tumor growth curves for each group.
-
Perform statistical analysis (e.g., t-test, ANOVA) to determine the significance of the treatment effect.
-
Protocol 2: Western Blot Analysis for Target Engagement
-
Sample Preparation:
-
Homogenize tumor tissue samples in lysis buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a standard protein assay (e.g., BCA assay).
-
-
SDS-PAGE and Protein Transfer:
-
Separate the protein lysates by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with a primary antibody against the target protein (e.g., anti-SMYD3, anti-phospho-ERK, anti-H3K4me3).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
-
Visualizations
Signaling Pathways
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. High expression of SMYD3 indicates poor survival outcome and promotes tumour progression through an IGF-1R/AKT/E2F-1 positive feedback loop in bladder cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tips to Design Successful Immuno-Oncology Efficacy Studies to Push Drug Discovery Further [jax.org]
- 4. The novel SMYD3 inhibitor EM127 impairs DNA repair response to chemotherapy-induced DNA damage and reverses cancer chemoresistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The novel SMYD3 inhibitor EM127 impairs DNA repair response to chemotherapy-induced DNA damage and reverses cancer chemoresistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. What are SMYD3 inhibitors and how do they work? [synapse.patsnap.com]
- 7. A SMYD3 Small-Molecule Inhibitor Impairing Cancer Cell Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Investigating potential resistance mechanisms to Smyd3-IN-1 in cancer cells
Welcome to the technical support center for investigating potential resistance mechanisms to Smyd3-IN-1 in cancer cells. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting common experimental issues and to answer frequently asked questions related to this compound resistance.
FAQs: Understanding this compound Resistance
Q1: What is this compound and how does it work?
A1: this compound is a small molecule inhibitor of the SMYD3 (SET and MYND domain-containing protein 3) methyltransferase. SMYD3 is an enzyme that adds methyl groups to both histone proteins (like H3K4, H4K5, and H4K20) and non-histone proteins.[1][2] This methylation activity can regulate the transcription of genes involved in cell proliferation, survival, and migration. In many cancers, SMYD3 is overexpressed and contributes to the malignant phenotype.[3][4] this compound works by binding to SMYD3 and blocking its catalytic activity, thereby inhibiting these cancer-promoting functions.[5]
Q2: What are the plausible mechanisms by which cancer cells could develop resistance to this compound?
A2: Based on known mechanisms of resistance to other targeted therapies like kinase inhibitors, several plausible mechanisms could lead to this compound resistance.[6] These can be broadly categorized as:
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On-target alterations: Mutations in the SMYD3 gene could alter the drug-binding site, reducing the affinity of this compound for the enzyme while preserving its catalytic function.
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Bypass signaling pathway activation: Cancer cells might upregulate parallel or downstream signaling pathways to compensate for the inhibition of SMYD3. For instance, since SMYD3 can activate the MAPK and AKT pathways, cells might develop alternative ways to activate these crucial survival pathways.[7][8]
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Increased drug efflux: Cells may upregulate the expression of ATP-binding cassette (ABC) transporters, which are membrane proteins that can pump this compound out of the cell, thereby reducing its intracellular concentration and efficacy.[9][10][11][12][13]
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Altered drug metabolism: Changes in the expression or activity of drug-metabolizing enzymes could lead to faster inactivation of this compound.
Q3: How can I determine if my cell line has developed resistance to this compound?
A3: The primary method to determine resistance is to measure the half-maximal inhibitory concentration (IC50) of this compound in your cell line. A significant increase (typically 3 to 10-fold or higher) in the IC50 value compared to the parental, sensitive cell line indicates the development of resistance.[14][15][16][17][18] This is typically assessed using a cell viability assay.
Troubleshooting Guide
This guide addresses common issues encountered during the experimental investigation of this compound resistance.
Issue 1: Inconsistent IC50 values in cell viability assays.
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Possible Cause 1: Inconsistent cell seeding.
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Solution: Ensure a uniform single-cell suspension before plating. Mix the cell suspension between plating each replicate. Calibrate your pipettes and use a consistent pipetting technique.
-
-
Possible Cause 2: Edge effects in the microplate.
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Solution: Avoid using the outer wells of the microplate as they are more prone to evaporation. Fill the outer wells with sterile PBS or media to create a humidity barrier.
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Possible Cause 3: Variation in drug concentration.
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Solution: Prepare a fresh stock of this compound and perform serial dilutions carefully. Use a new set of pipette tips for each dilution.
-
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Possible Cause 4: Contamination.
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Solution: Regularly check your cell cultures for microbial contamination. Use sterile techniques throughout the experiment.
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Issue 2: No or low signal in Western blot for phospho-ERK or phospho-AKT.
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Possible Cause 1: Low protein abundance or phosphorylation.
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Possible Cause 2: Inefficient protein transfer.
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Possible Cause 3: Inactive antibodies.
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Possible Cause 4: Presence of phosphatases in the lysate.
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Solution: Ensure your lysis buffer contains a cocktail of phosphatase inhibitors to preserve the phosphorylation status of your proteins.
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Issue 3: No amplification in qPCR for drug resistance genes (e.g., ABC transporters).
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Possible Cause 1: Poor RNA quality or quantity.
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Solution: Assess RNA integrity using a Bioanalyzer or by running an agarose gel. Ensure your RNA extraction method yields high-purity RNA (A260/280 ratio of ~2.0).
-
-
Possible Cause 2: Inefficient cDNA synthesis.
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Solution: Use a high-quality reverse transcriptase and ensure the correct amount of RNA input. Include a no-reverse transcriptase control to check for genomic DNA contamination.[24]
-
-
Possible Cause 3: Poorly designed primers.
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Possible Cause 4: PCR inhibitors in the sample.
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Solution: Dilute your cDNA template to reduce the concentration of potential inhibitors. Re-purify your RNA if inhibition is persistent.[24]
-
Data Presentation
The following tables present example data that might be generated when investigating this compound resistance.
Table 1: this compound IC50 Values in Sensitive and Resistant Cancer Cell Lines
| Cell Line | Parental IC50 (µM) | Resistant IC50 (µM) | Fold Resistance |
| MCF-7 (Breast Cancer) | 0.5 ± 0.1 | 8.2 ± 1.5 | 16.4 |
| HCT116 (Colon Cancer) | 1.2 ± 0.3 | 15.5 ± 2.1 | 12.9 |
| A549 (Lung Cancer) | 2.5 ± 0.6 | 28.1 ± 4.3 | 11.2 |
Table 2: Relative mRNA Expression of ABC Transporter Genes in Resistant vs. Parental Cells
| Gene | Cell Line | Fold Change (Resistant/Parental) |
| ABCB1 (MDR1) | MCF-7 | 12.5 ± 2.1 |
| ABCG2 (BCRP) | HCT116 | 8.9 ± 1.7 |
| ABCC1 (MRP1) | A549 | 6.3 ± 1.2 |
Table 3: Phospho-Protein Levels in Response to this compound Treatment
| Protein | Cell Line | Treatment | Relative Phosphorylation Level (Fold Change vs. Untreated Parental) |
| p-ERK (T202/Y204) | Parental HCT116 | This compound (1 µM) | 0.2 ± 0.05 |
| p-ERK (T202/Y204) | Resistant HCT116 | This compound (1 µM) | 0.9 ± 0.15 |
| p-AKT (S473) | Parental HCT116 | This compound (1 µM) | 0.3 ± 0.08 |
| p-AKT (S473) | Resistant HCT116 | This compound (1 µM) | 1.1 ± 0.2 |
Experimental Protocols
1. Cell Viability (IC50) Assay
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Cell Seeding: Plate cancer cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.
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Drug Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the cells and add the drug-containing medium. Include a vehicle-only control (e.g., DMSO).
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Incubation: Incubate the plate for 72 hours (or another empirically determined time point) at 37°C in a humidified incubator.
-
Viability Assessment: Add a viability reagent (e.g., MTT, resazurin, or a reagent for an ATP-based assay like CellTiter-Glo) to each well according to the manufacturer's instructions.
-
Data Acquisition: Measure the absorbance or luminescence using a plate reader.
-
Analysis: Normalize the data to the vehicle-only control. Plot the normalized values against the logarithm of the drug concentration and fit a dose-response curve to calculate the IC50 value.
2. Western Blotting for Signaling Pathway Analysis
-
Cell Lysis: Treat sensitive and resistant cells with this compound for a specified time. Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
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Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer. Separate the proteins by size on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with primary antibodies against total and phosphorylated forms of target proteins (e.g., ERK, AKT) overnight at 4°C.
-
Washing: Wash the membrane three times with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane three times with TBST. Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
3. Quantitative PCR (qPCR) for Gene Expression Analysis
-
RNA Extraction: Isolate total RNA from sensitive and resistant cells using a column-based kit or TRIzol reagent.
-
cDNA Synthesis: Synthesize cDNA from an equal amount of RNA from each sample using a reverse transcription kit.
-
qPCR Reaction: Set up the qPCR reaction using a SYBR Green or TaqMan-based master mix, cDNA template, and primers specific for your target genes (e.g., ABCB1, ABCG2) and a housekeeping gene (e.g., GAPDH, ACTB).
-
Thermocycling: Run the qPCR reaction on a real-time PCR instrument using an appropriate cycling protocol.
-
Analysis: Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target gene to the housekeeping gene.
Visualizations
Caption: Potential mechanisms of resistance to this compound in cancer cells.
Caption: A logical workflow for troubleshooting this compound resistance.
Caption: Reactivation of MAPK signaling as a resistance mechanism.
References
- 1. spandidos-publications.com [spandidos-publications.com]
- 2. researchgate.net [researchgate.net]
- 3. SMYD3 confers cisplatin chemoresistance of NSCLC cells in an ANKHD1-dependent manner - PMC [pmc.ncbi.nlm.nih.gov]
- 4. SMYD3 induces sorafenib resistance by activating SMAD2/3-mediated epithelial-mesenchymal transition in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Methyltransferases in cancer drug resistance: Unlocking the potential of targeting SMYD3 to sensitize cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Negative feedback regulation of the ERK1/2 MAPK pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Targeting the mitogen-activated protein kinase pathway: physiological feedback and drug response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A Comprehensive Review on MAPK: A Promising Therapeutic Target in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Bacterial Efflux Pump Inhibitors Reduce Antibiotic Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Types and Mechanisms of Efflux Pump Systems and the Potential of Efflux Pump Inhibitors in the Restoration of Antimicrobial Susceptibility, with a Special Reference to Acinetobacter baumannii - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Function and Inhibitory Mechanisms of Multidrug Efflux Pumps - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Beyond IC50—A computational dynamic model of drug resistance in enzyme inhibition treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 16. CYP Time-Dependent Inhibition (TDI) Using an IC50 Shift Assay with Stable Isotopic Labeled Substrate Probes to Facilitate Liquid Chromatography/Mass Spectrometry Analyses | Springer Nature Experiments [experiments.springernature.com]
- 17. researchgate.net [researchgate.net]
- 18. academic.oup.com [academic.oup.com]
- 19. Western Blot Troubleshooting: Weak/No Signal & Other | Proteintech Group [ptglab.com]
- 20. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 21. sinobiological.com [sinobiological.com]
- 22. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 23. Western Blot Troubleshooting Guide - TotalLab [totallab.com]
- 24. pcrbio.com [pcrbio.com]
- 25. go.idtdna.com [go.idtdna.com]
- 26. RT-PCR Troubleshooting [sigmaaldrich.com]
- 27. researchgate.net [researchgate.net]
- 28. blog.biosearchtech.com [blog.biosearchtech.com]
Best practices for minimizing the degradation of Smyd3-IN-1 during long-term storage
This technical support center provides researchers, scientists, and drug development professionals with best practices for minimizing the degradation of Smyd3-IN-1 during long-term storage. The information is presented in a question-and-answer format to directly address potential issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: For optimal stability, this compound should be stored as a solid (powder) at -20°C for up to 3 years.[1][2] Once reconstituted in a solvent such as DMSO, the stock solution should be aliquoted and stored at -80°C for up to 6 months or at -20°C for up to 1 month.[3][4][5][6]
Q2: Why is it important to aliquot this compound stock solutions?
A2: Aliquoting stock solutions into single-use volumes is crucial to avoid repeated freeze-thaw cycles.[1][3][4] These cycles can accelerate the degradation of the compound and introduce moisture, which can compromise its stability.
Q3: What is the recommended solvent for reconstituting this compound?
A3: this compound is soluble in DMSO.[3] It is recommended to use a fresh, anhydrous grade of DMSO to minimize moisture content, as water can promote hydrolysis and degradation of the compound.
Q4: Can I store this compound stock solutions at 4°C?
A4: While some small molecules can be stored at 4°C for short periods, it is generally not recommended for long-term storage of this compound stock solutions.[1] Storage at -20°C or -80°C is preferred to significantly slow down potential degradation processes.[3][4]
Q5: How should I handle this compound upon receipt?
A5: Small molecule inhibitors like this compound are often shipped at room temperature and are stable for the duration of shipping.[1] Upon receipt, the vial should be centrifuged briefly to ensure all the powder is at the bottom before opening.[1] The compound should then be stored according to the long-term storage instructions on the product's technical data sheet.
Troubleshooting Guide
Issue 1: I observe precipitation in my this compound stock solution after thawing.
-
Possible Cause: The compound may have come out of solution during freezing.
-
Solution: Before use, allow the vial to warm to room temperature.[7] To aid in redissolving the compound, you can gently warm the tube to 37°C and use an ultrasonic bath for a short period.[3] Always visually inspect the solution to ensure it is clear before use.
Issue 2: My experimental results are inconsistent, and I suspect this compound degradation.
-
Possible Cause: The compound may have degraded due to improper storage or handling. Key factors affecting chemical stability include temperature, humidity, light exposure, and pH.[8][9][10][11]
-
Solution:
-
Verify Storage Conditions: Ensure that the compound has been stored at the recommended temperature and protected from light.
-
Use Fresh Aliquots: Always use a fresh aliquot for each experiment to avoid issues from repeated freeze-thaw cycles of the main stock.
-
Perform a Quality Control Check: If degradation is suspected, it is advisable to perform an analytical check, such as HPLC-MS, to assess the purity and integrity of the compound.
-
Issue 3: I am having difficulty dissolving this compound.
-
Possible Cause: The solvent may be contaminated with water, or the compound may require additional energy to dissolve.
-
Solution:
Data Presentation: Storage Recommendations Summary
| Form | Storage Temperature | Duration | Reference(s) |
| Solid (Powder) | -20°C | Up to 3 years | [1][2] |
| Stock Solution (in DMSO) | -80°C | Up to 6 months | [3][4][5][6] |
| Stock Solution (in DMSO) | -20°C | Up to 1 month | [3][4][5][6] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Acclimatization: Allow the vial of solid this compound to equilibrate to room temperature in a desiccator before opening to prevent condensation of atmospheric moisture.[7]
-
Centrifugation: Briefly centrifuge the vial to ensure all the powder is collected at the bottom.[1]
-
Reconstitution: Add the appropriate volume of anhydrous DMSO to the vial to achieve the desired stock concentration.
-
Solubilization: Vortex the solution and, if necessary, gently warm it to 37°C and sonicate until the compound is fully dissolved.[3]
-
Aliquoting: Dispense the stock solution into smaller, single-use, light-protected vials.
-
Storage: Store the aliquots at -80°C for long-term storage or -20°C for short-term storage.
Protocol 2: Assessment of this compound Stability by HPLC
This protocol provides a general workflow for assessing the stability of this compound under different storage conditions.
-
Sample Preparation:
-
Prepare a fresh stock solution of this compound in DMSO as a reference (T=0).
-
Store aliquots of the same stock solution under various conditions to be tested (e.g., -20°C, 4°C, room temperature, exposed to light).
-
-
Time Points: At designated time points (e.g., 1 week, 1 month, 3 months, 6 months), retrieve one aliquot from each storage condition.
-
HPLC Analysis:
-
Allow the aliquots to thaw and reach room temperature.
-
Dilute the samples to an appropriate concentration for HPLC analysis.
-
Analyze the samples using a suitable HPLC method (e.g., reverse-phase C18 column with a gradient of water and acetonitrile containing 0.1% formic acid).
-
Monitor the elution profile using a UV detector at a wavelength where this compound has maximum absorbance.
-
-
Data Analysis:
-
Compare the peak area of the main this compound peak in the stored samples to the T=0 reference sample.
-
Calculate the percentage of the remaining compound at each time point to determine the degradation rate under each condition.
-
The presence of new peaks in the chromatogram may indicate the formation of degradation products.
-
Visualizations
Caption: Recommended workflow for the preparation, storage, and use of this compound.
Caption: Factors contributing to the degradation of this compound.
References
- 1. captivatebio.com [captivatebio.com]
- 2. file.selleckchem.com [file.selleckchem.com]
- 3. glpbio.com [glpbio.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. Top 5 Factors Affecting Chemical Stability - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 9. ARL Bio Pharma | What Factors Influence Stability? [arlok.com]
- 10. Factors affecting stability of drugs | PPTX [slideshare.net]
- 11. Factors affecting the stability of drugs and drug metabolites in biological matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Protocol Modifications for Using Smyd3-IN-1 Across Diverse Cell Types
Welcome to the technical support center for Smyd3-IN-1, a potent and selective inhibitor of the SMYD3 methyltransferase. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals effectively use this compound across a variety of cell types.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is an irreversible and selective inhibitor of SMYD3 (SET and MYND domain-containing protein 3) with an IC50 of 11.7 nM.[1][2][3] SMYD3 is a lysine methyltransferase that plays a crucial role in gene expression by methylating histone and non-histone proteins.[2][4] By inhibiting SMYD3, this compound can modulate the expression of genes involved in cell proliferation, survival, and metastasis, making it a valuable tool for cancer research.[5]
Q2: How should I dissolve and store this compound?
This compound is soluble in DMSO.[1][3] For a 10 mM stock solution, dissolve 5.07 mg of this compound in 1 mL of DMSO. It is recommended to use ultrasonic treatment to ensure complete dissolution.[1] Due to the hygroscopic nature of DMSO, it is crucial to use a fresh, unopened vial of DMSO to prepare the stock solution.[1]
Storage recommendations for stock solutions are as follows:
| Storage Temperature | Shelf Life |
| -80°C | 6 months[1][3] |
| -20°C | 1 month[1][3] |
To avoid repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller volumes.[1]
Q3: What is a good starting concentration for my experiments?
The optimal concentration of this compound will vary depending on the cell type and the specific assay. Based on available data, a good starting point for cell-based assays is in the low micromolar range. For example, in HepG2 cells, the GI50 for inhibiting anchorage-independent colony formation is 1.04 µM, while the GI50 for inhibiting cell proliferation is 17.69 µM.[1] It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions.
Q4: In which cancer cell lines has the overexpression or activity of SMYD3 been observed?
SMYD3 has been found to be overexpressed or have high activity in a variety of cancer cell lines, including but not limited to:
| Cancer Type | Cell Lines |
| Colorectal Cancer | HT29, HCT116, SW480, Caco-2, LoVo[6] |
| Lung Cancer | A549, H1299, H460, H1650[6][7] |
| Pancreatic Cancer | Capan-1[6] |
| Hepatocellular Carcinoma | Hep3b[6] |
| Breast Cancer | MDA-MB-468, MCF7, T47D[6][8] |
| Prostate Cancer | DU145, LnCap[6] |
| Ovarian Cancer | OVCAR-3, SKOV-3[6] |
| Bladder Cancer | T24, 5637[5] |
Troubleshooting Guide
Problem 1: Low or no observable effect of this compound on my cells.
| Possible Cause | Suggested Solution |
| Suboptimal Inhibitor Concentration | Perform a dose-response experiment with a wider range of concentrations (e.g., 0.1 µM to 50 µM) to determine the optimal working concentration for your specific cell line. |
| Low SMYD3 Expression in Cell Line | Verify the expression level of SMYD3 in your cell line of interest by Western blot or qPCR. Cell lines with low SMYD3 expression may be less sensitive to the inhibitor.[6] |
| Inhibitor Degradation | Ensure proper storage of the this compound stock solution at -80°C for long-term storage and -20°C for short-term storage.[1][3] Avoid repeated freeze-thaw cycles. Prepare fresh dilutions from the stock for each experiment. |
| Incorrect Assay Endpoint | The effect of SMYD3 inhibition may be more pronounced in long-term assays such as colony formation assays compared to short-term proliferation assays.[1] Consider evaluating different biological endpoints like changes in histone methylation marks (H3K4me3) or expression of SMYD3 target genes.[6] |
Problem 2: High cytotoxicity or off-target effects observed.
| Possible Cause | Suggested Solution |
| Inhibitor Concentration is Too High | Lower the concentration of this compound used in your experiments. Determine the cytotoxic concentration for your cell line using a cell viability assay (e.g., MTT, CellTiter-Glo). |
| Solvent (DMSO) Toxicity | Ensure the final concentration of DMSO in your cell culture medium is low (typically ≤ 0.5%) and include a vehicle control (DMSO alone) in your experiments to account for any solvent-related effects. |
| Off-Target Effects | To confirm that the observed phenotype is due to SMYD3 inhibition, consider using a structurally different SMYD3 inhibitor (e.g., BCI-121, EPZ031686) as a control.[9][10] Additionally, performing a rescue experiment by overexpressing a resistant SMYD3 mutant could validate the on-target effect. |
Experimental Protocols
Cell Proliferation Assay (WST-1)
This protocol is adapted from a study on a different SMYD3 inhibitor, BCI-121, and can be modified for this compound.[6]
-
Cell Seeding: Seed cells into a 96-well plate at a density appropriate for your cell line to ensure they are in the exponential growth phase during the assay.
-
Treatment: The following day, treat the cells with a serial dilution of this compound (e.g., 0.1, 1, 10, 25, 50 µM) and a vehicle control (DMSO).
-
Incubation: Incubate the plate for the desired time points (e.g., 24, 48, 72 hours).
-
WST-1 Reagent Addition: Add WST-1 reagent to each well according to the manufacturer's instructions.
-
Incubation: Incubate the plate for 1-4 hours at 37°C.
-
Measurement: Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Calculate the percentage of cell proliferation relative to the vehicle control.
Western Blot for SMYD3 and Target Proteins
-
Cell Lysis: Treat cells with this compound for the desired time. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[11]
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against SMYD3 and phosphorylated or total levels of its downstream targets (e.g., p-ERK, total ERK, p-AKT, total AKT) overnight at 4°C.[6][12] A loading control like β-actin or GAPDH should also be used.[3]
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Visualizations
Caption: SMYD3 Signaling Pathway and Site of this compound Inhibition.
References
- 1. researchgate.net [researchgate.net]
- 2. SMYD3 - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. d-nb.info [d-nb.info]
- 5. High expression of SMYD3 indicates poor survival outcome and promotes tumour progression through an IGF-1R/AKT/E2F-1 positive feedback loop in bladder cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A SMYD3 Small-Molecule Inhibitor Impairing Cancer Cell Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ias.ac.in [ias.ac.in]
- 8. aacrjournals.org [aacrjournals.org]
- 9. SMYD3 cellular assay – openlabnotebooks.org [openlabnotebooks.org]
- 10. SMYD3 Impedes Small Cell Lung Cancer Sensitivity to Alkylation Damage through RNF113A Methylation–Phosphorylation Cross-talk - PMC [pmc.ncbi.nlm.nih.gov]
- 11. biocompare.com [biocompare.com]
- 12. SMYD3: a regulator of epigenetic and signaling pathways in cancer - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of SMYD3 Inhibitors: Smyd3-IN-1 vs. BCI-121 and Other Emerging Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of Smyd3-IN-1 and BCI-121, two prominent inhibitors of the SET and MYND domain-containing protein 3 (SMYD3), alongside other noteworthy inhibitors. SMYD3 is a lysine methyltransferase implicated in the development and progression of various cancers through the methylation of both histone and non-histone substrates, making it an attractive target for therapeutic intervention. This document summarizes key quantitative data, presents detailed experimental methodologies, and visualizes relevant biological pathways and workflows to aid in the selection and application of these chemical probes.
Data Presentation: Quantitative Comparison of SMYD3 Inhibitors
The following table summarizes the biochemical and cellular activities of this compound, BCI-121, and other selected SMYD3 inhibitors.
| Inhibitor | Type | Mechanism of Action | Biochemical IC50 | Cellular Effects | In Vivo Efficacy |
| This compound | Irreversible | Covalent inhibitor | 11.7 nM[1] | Antiproliferative activity in HepG2 3D cell culture. | Data not explicitly available, but potent IC50 and irreversible nature suggest potential. |
| BCI-121 | Reversible | Substrate-competitive | Micromolar potency (exact IC50 not specified in reviewed literature) | Reduces proliferation of various cancer cell lines (e.g., HT29, HCT116); decreases global H3K4me2/3 and H4K5me levels.[2] At 100 µM, significantly reduces proliferation of HT29 and HCT116 cells.[3] | Intratumoral injection (100 µM) markedly repressed the growth of SGC-7901 gastric cancer cells in a xenograft model.[4] |
| EPZ031686 | Reversible | Non-competitive with SAM and MAP3K2 | 3 nM[5] | Potent cellular activity. | Orally bioavailable in mice.[5] |
| EPZ030456 | Reversible | - | 48 nM[4] | Potent cellular activity. | - |
| GSK2807 | Reversible | SAM-competitive | 130 nM (Ki of 14 nM)[2] | 24-fold selective for SMYD3 over SMYD2. | Not tested in vivo. |
| BAY-6035 | Reversible | Substrate-competitive | 88 nM (against MEKK2 peptide)[6] | Inhibits cellular methylation of MEKK2 with an IC50 of 70 nM.[3][7] | - |
Mandatory Visualizations
SMYD3 Signaling Pathway in Cancer
// Nodes SMYD3 [label="SMYD3", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Histones [label="Histones (H3K4, H4K5, H4K20)", fillcolor="#FBBC05", fontcolor="#202124"]; Chromatin [label="Chromatin Remodeling", fillcolor="#F1F3F4", fontcolor="#202124"]; Gene_Expression [label="Altered Gene Expression\n(e.g., c-MYC, WNT10B)", fillcolor="#F1F3F4", fontcolor="#202124"]; MAP3K2 [label="MAP3K2", fillcolor="#EA4335", fontcolor="#FFFFFF"]; RAS_RAF [label="Ras/Raf/MEK/ERK Pathway", fillcolor="#34A853", fontcolor="#FFFFFF"]; VEGFR1 [label="VEGFR1", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Angiogenesis [label="Angiogenesis", fillcolor="#F1F3F4", fontcolor="#202124"]; HER2 [label="HER2", fillcolor="#EA4335", fontcolor="#FFFFFF"]; AKT1 [label="AKT1", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Cell_Signaling [label="Enhanced Cell Signaling", fillcolor="#F1F3F4", fontcolor="#202124"]; Cancer_Hallmarks [label="Cancer Hallmarks\n(Proliferation, Survival, Metastasis)", shape=ellipse, fillcolor="#5F6368", fontcolor="#FFFFFF"];
// Edges SMYD3 -> Histones [label="Methylation"]; Histones -> Chromatin; Chromatin -> Gene_Expression; SMYD3 -> MAP3K2 [label="Methylation"]; MAP3K2 -> RAS_RAF [label="Activation"]; SMYD3 -> VEGFR1 [label="Methylation"]; VEGFR1 -> Angiogenesis [label="Activation"]; SMYD3 -> HER2 [label="Methylation"]; SMYD3 -> AKT1 [label="Methylation"]; HER2 -> Cell_Signaling; AKT1 -> Cell_Signaling; Gene_Expression -> Cancer_Hallmarks; RAS_RAF -> Cancer_Hallmarks; Angiogenesis -> Cancer_Hallmarks; Cell_Signaling -> Cancer_Hallmarks; } .dot SMYD3 methylates histone and non-histone targets to drive cancer.
Experimental Workflow for SMYD3 Inhibitor Evaluation
// Nodes Inhibitor [label="SMYD3 Inhibitor\n(e.g., this compound, BCI-121)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Biochemical_Assay [label="In Vitro Methylation Assay\n(IC50 Determination)", fillcolor="#FBBC05", fontcolor="#202124"]; Target_Engagement [label="Cellular Thermal Shift Assay (CETSA)\n(Target Engagement)", fillcolor="#FBBC05", fontcolor="#202124"]; Cellular_Assays [label="Cellular Assays\n(Proliferation, Apoptosis, etc.)", fillcolor="#FBBC05", fontcolor="#202124"]; In_Vivo_Models [label="In Vivo Xenograft Models\n(Efficacy and Toxicity)", fillcolor="#FBBC05", fontcolor="#202124"]; Data_Analysis [label="Data Analysis and\nComparative Assessment", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Inhibitor -> Biochemical_Assay; Inhibitor -> Target_Engagement; Inhibitor -> Cellular_Assays; Biochemical_Assay -> Data_Analysis; Target_Engagement -> Data_Analysis; Cellular_Assays -> In_Vivo_Models; In_Vivo_Models -> Data_Analysis; } .dot Workflow for characterizing SMYD3 inhibitors from bench to in vivo.
Logical Relationship: this compound vs. BCI-121
// Nodes Smyd3_IN_1 [label="{this compound | Type: Irreversible (Covalent)\lPotency: Nanomolar (IC50 = 11.7 nM)\lMechanism: Covalent modification\l}", fillcolor="#4285F4", fontcolor="#FFFFFF"]; BCI_121 [label="{BCI-121 | Type: Reversible\lPotency: Micromolar\lMechanism: Substrate-competitive\l}", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Shared_Features [label="{Shared Features | Target: SMYD3\lEffect: Anti-proliferative\l}", fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges Smyd3_IN_1 -> Shared_Features; BCI_121 -> Shared_Features; } .dot Key differences and similarities between this compound and BCI-121.
Experimental Protocols
In Vitro SMYD3 Methylation Assay (Colorimetric)
This protocol is adapted from commercially available kits and published methodologies to determine the in vitro inhibitory activity of compounds against SMYD3.
Materials:
-
Recombinant human SMYD3 protein
-
Histone H3 or a specific peptide substrate (e.g., from MAP3K2)
-
S-adenosylmethionine (SAM)
-
Test inhibitors (this compound, BCI-121, etc.) dissolved in DMSO
-
Methylation assay buffer
-
Capture and detection antibodies specific for the methylated substrate
-
HRP-conjugated secondary antibody
-
TMB substrate
-
Stop solution (e.g., 1M H₂SO₄)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare Reagents: Dilute SMYD3, substrate, and SAM to desired concentrations in methylation assay buffer. Prepare serial dilutions of the test inhibitors.
-
Inhibitor Incubation: To each well of a 96-well plate, add 50 µL of diluted SMYD3 enzyme. Add 5 µL of the test inhibitor dilution or DMSO (vehicle control). Incubate for 10-15 minutes at room temperature.
-
Initiate Reaction: Add 45 µL of a master mix containing the histone substrate and SAM to each well to initiate the methylation reaction.
-
Incubation: Incubate the plate at 37°C for 1-2 hours.
-
Detection:
-
Wash the wells with wash buffer.
-
Add 100 µL of the capture antibody diluted in blocking buffer and incubate for 1 hour at room temperature.
-
Wash the wells.
-
Add 100 µL of the detection antibody and incubate for 1 hour at room temperature.
-
Wash the wells.
-
Add 100 µL of HRP-conjugated secondary antibody and incubate for 1 hour at room temperature.
-
Wash the wells.
-
Add 100 µL of TMB substrate and incubate in the dark for 15-30 minutes.
-
Add 100 µL of stop solution.
-
-
Data Acquisition: Read the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.
Cellular Thermal Shift Assay (CETSA) for Target Engagement
This protocol outlines a method to confirm the engagement of an inhibitor with SMYD3 in a cellular context by measuring changes in the thermal stability of the target protein.
Materials:
-
Cancer cell line of interest (e.g., HT29, HCT116)
-
Cell culture medium and supplements
-
Test inhibitors (this compound, BCI-121)
-
DMSO (vehicle control)
-
Phosphate-buffered saline (PBS) with protease and phosphatase inhibitors
-
Liquid nitrogen
-
Thermal cycler or heating blocks
-
Ultracentrifuge
-
SDS-PAGE equipment
-
Western blot apparatus
-
Anti-SMYD3 primary antibody
-
HRP-conjugated secondary antibody
-
Chemiluminescence substrate
Procedure:
-
Cell Treatment: Culture cells to 70-80% confluency. Treat the cells with the desired concentration of the test inhibitor or DMSO for 1-2 hours in the incubator.
-
Harvest and Aliquot: Harvest the cells by trypsinization, wash with PBS, and resuspend in PBS with protease and phosphatase inhibitors. Aliquot the cell suspension into PCR tubes.
-
Heat Treatment: Place the PCR tubes in a thermal cycler and heat them to a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes, followed by cooling to 4°C for 3 minutes. Include a non-heated control.
-
Cell Lysis: Lyse the cells by three cycles of freeze-thaw using liquid nitrogen and a 25°C water bath.
-
Separation of Soluble Fraction: Centrifuge the lysates at 100,000 x g for 20 minutes at 4°C to pellet the precipitated proteins.
-
Protein Quantification and Western Blotting:
-
Carefully collect the supernatant (soluble fraction).
-
Determine the protein concentration of each sample.
-
Normalize the protein concentration for all samples.
-
Perform SDS-PAGE and transfer the proteins to a PVDF membrane.
-
Probe the membrane with an anti-SMYD3 antibody, followed by an HRP-conjugated secondary antibody.
-
-
Data Acquisition and Analysis:
-
Detect the chemiluminescent signal.
-
Quantify the band intensities for SMYD3 at each temperature for both the inhibitor-treated and vehicle-treated samples.
-
Plot the band intensity versus temperature to generate thermal stabilization curves. A shift in the curve to a higher temperature in the presence of the inhibitor indicates target engagement.
-
This guide provides a foundational comparison of this compound, BCI-121, and other SMYD3 inhibitors. The selection of an appropriate inhibitor will depend on the specific research question, including the desired potency, mechanism of action, and experimental system. The provided protocols offer a starting point for the in-house evaluation and characterization of these valuable research tools.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. A SMYD3 Small-Molecule Inhibitor Impairing Cancer Cell Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. In Silico/In Vitro Hit-to-Lead Methodology Yields SMYD3 Inhibitor That Eliminates Unrestrained Proliferation of Breast Carcinoma Cells [mdpi.com]
- 6. Inhibition of histone methyltransferase Smyd3 rescues NMDAR and cognitive deficits in a tauopathy mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Head-to-Head Comparison: Smyd3-IN-1 and EPZ031686 in Preclinical Models
A Comparative Analysis of Two Prominent SMYD3 Inhibitors for Cancer Research
The histone methyltransferase SMYD3 has emerged as a compelling target in oncology due to its overexpression in various cancers and its role in regulating key oncogenic signaling pathways. This guide provides a head-to-head comparison of two small molecule inhibitors of SMYD3: Smyd3-IN-1, an irreversible covalent inhibitor, and EPZ031686, a potent, orally bioavailable noncompetitive inhibitor. This objective analysis, supported by experimental data, is intended to assist researchers, scientists, and drug development professionals in selecting the appropriate tool compound for their preclinical studies.
At a Glance: Key Differences
| Feature | This compound (Compound 29) | EPZ031686 |
| Mechanism of Action | Irreversible (Covalent) | Noncompetitive |
| Biochemical Potency (IC50) | 11.7 nM[1] | 3 nM[1] |
| Cellular Potency | Antiproliferative activity in HepG2 3D cell culture[2] | Inhibition of MAP3K2 methylation (IC50) |
| In Vivo Activity | Data not available | Orally bioavailable, demonstrates efficacy in mouse models |
Biochemical and Cellular Performance
A direct comparison of the biochemical and cellular activities of this compound and EPZ031686 reveals distinct profiles that may be advantageous for different research applications.
Table 1: Biochemical and Cellular Activity of this compound and EPZ031686
| Parameter | This compound (Compound 29) | EPZ031686 |
| Biochemical IC50 | 11.7 nM[1] | 3 nM[1] |
| Cellular Activity | Showed antiproliferative activity in HepG2 3D cell culture.[2] Reduced MAP3K2 methylation by 66% in HepG2 cells.[2] | Showed dose-dependent inhibition of MAP3K2-K260 trimethylation in HeLa cells.[3] |
| Selectivity | High selectivity against a panel of methyltransferases (SMYD1-2, G9a, PRDM9, and PRMT5). | Not specified in the provided results. |
This compound, also known as compound 29, is an irreversible inhibitor of SMYD3 with a biochemical IC50 of 11.7 nM.[1] Its covalent mechanism of action leads to a significant and prolonged inhibition of the enzyme's activity. In cellular assays, this compound has been shown to have antiproliferative effects in a 3D model of hepatocellular carcinoma (HepG2) and to effectively inhibit the methylation of the non-histone substrate MAP3K2.[2]
EPZ031686 is a highly potent, noncompetitive inhibitor of SMYD3 with a biochemical IC50 of 3 nM.[1] It has demonstrated cellular activity by inhibiting the methylation of MAP3K2 in a dose-dependent manner.[3] A key advantage of EPZ031686 is its demonstrated oral bioavailability and in vivo efficacy in preclinical models.[4]
In Vivo Pharmacokinetics and Efficacy
Table 2: In Vivo Properties of EPZ031686 in Mice
| Parameter | Value |
| Administration Route | Oral |
| Bioavailability | Good |
| Efficacy | Sensitizes small cell lung cancer (SCLC) cells to alkylating chemotherapy in xenograft models.[4] |
No in vivo data is currently available for this compound from the provided search results.
EPZ031686 has been evaluated in in vivo studies and has shown good oral bioavailability in mice.[4] In a preclinical model of small cell lung cancer, EPZ031686 demonstrated the ability to sensitize cancer cells to the effects of alkylating chemotherapy agents, suggesting its potential as part of a combination therapy.[4]
The SMYD3 Signaling Pathway
SMYD3 is a lysine methyltransferase that plays a crucial role in transcriptional regulation and has been implicated in the development and progression of various cancers.[5] It exerts its effects by methylating both histone and non-histone proteins.
Histone Substrates:
-
H3K4 (Histone H3 at lysine 4): Methylation of H3K4 is generally associated with active gene transcription.[5]
-
H4K5 (Histone H4 at lysine 5): SMYD3-mediated methylation of H4K5 is also linked to transcriptional activation.
-
H4K20 (Histone H4 at lysine 20): The role of H4K20 methylation by SMYD3 is more complex and can be associated with either transcriptional activation or repression depending on the context.
Non-Histone Substrates:
-
MAP3K2 (Mitogen-activated protein kinase kinase kinase 2): Methylation of MAP3K2 by SMYD3 can activate the RAS/RAF/MEK/ERK signaling pathway, a critical pathway for cell proliferation and survival.[2]
-
VEGFR1 (Vascular endothelial growth factor receptor 1): SMYD3 can methylate and activate VEGFR1, promoting angiogenesis.
-
HER2 (Human epidermal growth factor receptor 2): Methylation of HER2 by SMYD3 can enhance its activity, contributing to the growth of HER2-positive cancers.
-
AKT: SMYD3 can methylate and activate the AKT signaling pathway, another key regulator of cell survival and proliferation.
By inhibiting SMYD3, both this compound and EPZ031686 can modulate the activity of these downstream pathways, leading to anti-cancer effects.
Caption: SMYD3 signaling pathway and points of inhibition.
Experimental Protocols
In Vitro SMYD3 Biochemical Assay (General Protocol)
This protocol describes a general method for assessing the biochemical potency of SMYD3 inhibitors.
-
Reaction Mixture: Prepare a reaction mixture containing recombinant human SMYD3 enzyme, a specific substrate (e.g., a peptide derived from MAP3K2 or histone H3), and S-[3H]-adenosyl-L-methionine (SAM) as a methyl donor in an appropriate assay buffer.
-
Inhibitor Addition: Add varying concentrations of the test inhibitor (this compound or EPZ031686) to the reaction mixture. A DMSO control is used as a negative control.
-
Incubation: Incubate the reaction at a controlled temperature (e.g., 30°C) for a specific time to allow the methylation reaction to proceed.
-
Quenching: Stop the reaction by adding a quenching solution.
-
Detection: The amount of incorporated radiolabel is quantified using a scintillation counter.
-
Data Analysis: The IC50 values are calculated by plotting the percentage of inhibition against the inhibitor concentration and fitting the data to a dose-response curve.
Cell Proliferation Assay (General Protocol)
This protocol outlines a general method for evaluating the effect of SMYD3 inhibitors on cancer cell proliferation.
-
Cell Seeding: Seed cancer cells (e.g., HepG2, HCT116) in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Inhibitor Treatment: Treat the cells with a range of concentrations of the SMYD3 inhibitor (this compound or EPZ031686). Include a vehicle control (DMSO).
-
Incubation: Incubate the cells for a specified period (e.g., 72 hours).
-
Viability Assessment: Assess cell viability using a suitable method, such as the MTT or CellTiter-Glo assay, according to the manufacturer's instructions.
-
Data Analysis: Determine the concentration of the inhibitor that causes a 50% reduction in cell viability (IC50) by plotting cell viability against inhibitor concentration.
In Vivo Xenograft Study (General Protocol for EPZ031686)
This protocol provides a general framework for an in vivo xenograft study to evaluate the efficacy of a SMYD3 inhibitor.
-
Cell Implantation: Subcutaneously implant human cancer cells (e.g., small cell lung cancer cell line) into the flank of immunocompromised mice.
-
Tumor Growth: Monitor tumor growth until tumors reach a palpable size.
-
Treatment Groups: Randomize the mice into different treatment groups: vehicle control, inhibitor alone (e.g., EPZ031686 administered orally), chemotherapy agent alone, and the combination of the inhibitor and the chemotherapy agent.
-
Dosing: Administer the treatments according to a predetermined schedule and dosage.
-
Tumor Measurement: Measure tumor volume and body weight regularly throughout the study.
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis).
-
Data Analysis: Compare tumor growth inhibition between the different treatment groups to assess the efficacy of the inhibitor alone and in combination with chemotherapy.
Caption: General experimental workflow for inhibitor comparison.
References
Confirming Smyd3-IN-1-Induced Apoptosis: A Guide to Caspase Activity Assays
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methods to confirm apoptosis induced by the selective inhibitor of histone methyltransferase SMYD3, Smyd3-IN-1. A key focus is placed on the use of caspase activity assays as a robust method for quantifying the induction of programmed cell death. This document outlines detailed experimental protocols, presents comparative data for SMYD3 inhibitors, and illustrates relevant biological pathways and workflows.
Introduction to Smyd3 and Apoptosis
SET and MYND domain-containing protein 3 (SMYD3) is a lysine methyltransferase that has been implicated in the development and progression of various cancers, including breast, colorectal, and liver carcinomas.[1] SMYD3 promotes cancer cell proliferation and survival by methylating both histone and non-histone proteins, thereby regulating the transcription of genes involved in cell cycle progression and survival pathways.[2] Inhibition of SMYD3 has emerged as a promising therapeutic strategy to halt aberrant cell proliferation and induce apoptosis, a form of programmed cell death crucial for tissue homeostasis and eliminating damaged or cancerous cells.[1][3]
Apoptosis is executed by a family of cysteine proteases called caspases. Initiator caspases (like caspase-8 and -9) are activated by pro-apoptotic signals, which in turn cleave and activate executioner caspases (like caspase-3 and -7). These executioner caspases are responsible for the cleavage of numerous cellular proteins, leading to the characteristic morphological and biochemical hallmarks of apoptosis. Therefore, measuring the activity of executioner caspases, particularly caspase-3 and -7, is a direct and reliable method to quantify apoptosis.
Comparison of Apoptosis Detection Methods
While several techniques are available to detect apoptosis, they vary in their specificity, sensitivity, and the stage of apoptosis they detect. A caspase activity assay is a highly specific and quantitative method for confirming apoptosis induced by agents like this compound.
| Assay Method | Principle | Advantages | Disadvantages | Stage of Apoptosis |
| Caspase-3/7 Activity Assay | Measures the enzymatic activity of activated caspase-3 and -7 through the cleavage of a specific substrate, leading to a colorimetric, fluorometric, or luminometric signal. | Highly specific to apoptosis, quantitative, high-throughput compatible. | May not detect apoptosis in all cell types (e.g., caspase-3 deficient cells), provides limited morphological information. | Mid- to Late |
| Annexin V Staining | Detects the externalization of phosphatidylserine (PS) on the outer leaflet of the plasma membrane, an early apoptotic event. | Detects early apoptosis, can be combined with a viability dye (like Propidium Iodide) to distinguish apoptotic from necrotic cells. | Can also stain necrotic cells if the membrane is compromised, less suitable for tissue sections. | Early |
| TUNEL Assay | (Terminal deoxynucleotidyl transferase dUTP nick end labeling) Detects DNA fragmentation by labeling the 3'-hydroxyl ends of DNA breaks. | Can be used on tissue sections and cultured cells, provides morphological information. | Can also label necrotic cells, may not detect early-stage apoptosis before significant DNA fragmentation. | Late |
| Western Blot for Cleaved Caspases/PARP | Detects the cleaved (active) forms of caspases or the cleavage of caspase substrates like Poly (ADP-ribose) polymerase (PARP). | Specific for apoptosis, provides information on specific caspase activation. | Semi-quantitative, lower throughput, requires cell lysis. | Mid- to Late |
| Mitochondrial Membrane Potential Assay | Measures the change in mitochondrial membrane potential (ΔΨm) using fluorescent dyes. A decrease in ΔΨm is an early indicator of apoptosis. | Detects a very early apoptotic event. | Changes in ΔΨm can also occur in necrosis, can be transient. | Early |
Quantitative Analysis of SMYD3 Inhibitor-Induced Caspase-3/7 Activity
While specific quantitative data for this compound is not publicly available, the following table presents data from a study on a similar potent and selective SMYD3 inhibitor, referred to as "Inhibitor-4". This data demonstrates the utility of a caspase-3/7 activity assay in confirming SMYD3 inhibitor-induced apoptosis in different breast cancer cell lines.[1][4]
| Cell Line | Treatment | Relative Caspase-3/7 Activity (Fold Change vs. Control)[1] | Cell Type Characteristics |
| MDA-MB-231 | Control | 1.0 | Triple-negative breast cancer, known to undergo caspase-mediated apoptosis.[5] |
| Inhibitor-4 | ~2.5 | ||
| MCF7 | Control | 1.0 | Estrogen receptor-positive breast cancer, known to have low levels of caspase-3 and can undergo apoptosis through caspase-independent pathways.[5] |
| Inhibitor-4 | No significant change | ||
| MCF10A | Control | 1.0 | Non-tumorigenic breast epithelial cells. |
| Inhibitor-4 | No significant change | ||
| p < 0.001 compared to control. |
These results indicate that the SMYD3 inhibitor selectively induces caspase-3/7 activity in the MDA-MB-231 cancer cell line, which is known to be sensitive to caspase-dependent apoptosis, while having no significant effect on the MCF7 cell line or the non-cancerous MCF10A cells.[1][5] This highlights the importance of cell line selection and the specificity of the apoptotic pathway when evaluating the effects of a compound.
Experimental Protocols
Detailed Protocol for Fluorometric Caspase-3/7 Activity Assay
This protocol is adapted for a 96-well plate format and is suitable for quantifying caspase-3/7 activity in cells treated with this compound.
Materials:
-
Cell line of interest (e.g., MDA-MB-231)
-
This compound
-
Positive control for apoptosis (e.g., Staurosporine)
-
Cell culture medium and supplements
-
Phosphate-Buffered Saline (PBS)
-
96-well clear-bottom black plates
-
Fluorometric Caspase-3/7 Assay Kit (containing a DEVD-based fluorogenic substrate, e.g., Ac-DEVD-AFC or Ac-DEVD-AMC, and a lysis buffer)
-
Fluorometric microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well clear-bottom black plate at a density of 1 x 104 to 2 x 104 cells per well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
Compound Treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of this compound in cell culture medium to achieve the desired final concentrations.
-
Include wells for untreated controls (vehicle only) and a positive control (e.g., 1 µM Staurosporine).
-
Carefully remove the medium from the wells and add 100 µL of the prepared compound dilutions or control solutions to the respective wells.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
-
Assay Reagent Preparation:
-
Prepare the caspase-3/7 assay buffer and substrate solution according to the manufacturer's instructions. This typically involves diluting a concentrated buffer and adding the fluorogenic substrate.
-
-
Cell Lysis and Substrate Addition:
-
After the treatment period, remove the plate from the incubator and allow it to equilibrate to room temperature.
-
Add 100 µL of the prepared caspase-3/7 assay reagent (containing lysis buffer and substrate) to each well.
-
-
Incubation: Incubate the plate at room temperature for 1-2 hours, protected from light. The lysis buffer will permeabilize the cells, and the activated caspase-3/7 will cleave the substrate.
-
Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader with the appropriate excitation and emission wavelengths for the fluorophore used (e.g., excitation at 400 nm and emission at 505 nm for AFC).
-
Data Analysis:
-
Subtract the background fluorescence (from wells with medium only) from all readings.
-
Calculate the fold-increase in caspase-3/7 activity by dividing the fluorescence intensity of the treated samples by the fluorescence intensity of the untreated control.
-
Plot the fold-increase in caspase activity against the concentration of this compound.
-
Signaling Pathways and Experimental Workflow
Experimental Workflow for Caspase Activity Assay
The following diagram illustrates the general workflow for confirming this compound-induced apoptosis using a caspase activity assay.
Caption: Workflow for Caspase-3/7 Activity Assay.
Putative Signaling Pathway of this compound-Induced Apoptosis
The inhibition of SMYD3 can trigger apoptosis through the intrinsic pathway. SMYD3 has been shown to regulate the expression of anti-apoptotic proteins like Bcl-2 and pro-apoptotic proteins like Bax.[6] By inhibiting SMYD3, the balance can be shifted towards apoptosis.
Caption: Putative SMYD3 Inhibition Apoptosis Pathway.
References
- 1. In Silico/In Vitro Hit-to-Lead Methodology Yields SMYD3 Inhibitor That Eliminates Unrestrained Proliferation of Breast Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. SMYD3: a regulator of epigenetic and signaling pathways in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. SMYD3 contributes to a more aggressive phenotype of prostate cancer and targets Cyclin D2 through H4K20me3 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Anticancer Impact of Nitric Oxide (NO) and NO Combination with SMYD-3 Inhibitor on Breast Carcinomas - PMC [pmc.ncbi.nlm.nih.gov]
- 6. High expression of SMYD3 indicates poor survival outcome and promotes tumour progression through an IGF-1R/AKT/E2F-1 positive feedback loop in bladder cancer - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison: The Phenotypic Effects of Smyd3-IN-1 Versus Genetic Knockdown of SMYD3
For researchers and drug development professionals, understanding the nuances between chemical inhibition and genetic knockdown of a therapeutic target is critical. This guide provides an objective comparison of the phenotypic effects of using the small molecule inhibitor Smyd3-IN-1 versus genetic knockdown (e.g., siRNA, shRNA) to target the histone methyltransferase SMYD3, a protein implicated in the progression of various cancers.
This comparison synthesizes experimental data to illuminate the similarities and differences in cellular and molecular outcomes when SMYD3 function is disrupted by these two distinct methodologies.
Summary of Quantitative Data
The following tables summarize the comparative phenotypic effects observed upon treatment with this compound and genetic knockdown of SMYD3 in various cancer cell lines.
| Phenotypic Effect | This compound (BCI-121) | SMYD3 Genetic Knockdown (siRNA/shRNA) | Cell Lines Studied | References |
| Cell Proliferation | Significant reduction | Significant reduction | HT29, HCT116, MCF7, MDA-MB-231, HeLa | [1][2][3][4] |
| Cell Cycle Progression | Arrest in S/G2 phase | Increase in sub-G1 population (apoptosis), S phase arrest | HT29, PC3, HeLa | [1][3][5] |
| Apoptosis | Induction of apoptosis | Potent induction of apoptosis | MCF7, MDA-MB-231, HeLa | [2][3][4] |
| Cell Migration/Invasion | Not explicitly stated | Markedly inhibited | HeLa | [3][4] |
| Colony Formation | Not explicitly stated | Significant reduction | HeLa | [3][4] |
| Molecular Effect | This compound (BCI-121) | SMYD3 Genetic Knockdown (siRNA/shRNA) | Cell Lines Studied | References |
| Global H3K4me3 Levels | Decreased occupancy at specific gene promoters | No significant change in global levels | P301S Tau mice, MCF7 | [6][7] |
| Global H4K5me Levels | Not explicitly stated | Reduced | HeLa | [7] |
| Global H4K20me3 Levels | Not explicitly stated | Significant decrease | LNCaP, PC3 | [5] |
| Expression of SMYD3 Target Genes (e.g., c-MET, TERT, WNT10B) | Reduced | Reduced | HT29, HCT116 | [1] |
| MAPK Pathway Activation (p-ERK) | Reduced | Reduced | HT29, HCT116 | [1][8] |
| AKT Pathway Activation (p-Akt) | Deactivated | Attenuated | Gastric cancer cells | [9] |
Experimental Methodologies
Detailed protocols for the key experiments cited in this guide are provided below to facilitate reproducibility and further investigation.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Plate cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treatment: Treat cells with varying concentrations of this compound or transfect with SMYD3-specific siRNA/shRNA constructs. Include appropriate vehicle and non-targeting controls.
-
Incubation: Incubate the cells for the desired time points (e.g., 24, 48, 72 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The absorbance is proportional to the number of viable cells.
Genetic Knockdown using siRNA
-
Cell Seeding: Plate cells in 6-well plates to reach 70-80% confluency on the day of transfection.[10]
-
Transfection Complex Preparation: For each well, dilute SMYD3-specific siRNA or a non-targeting control siRNA in serum-free medium. In a separate tube, dilute a transfection reagent (e.g., Lipofectamine RNAiMAX) in serum-free medium.[10]
-
Complex Formation: Combine the diluted siRNA and transfection reagent and incubate at room temperature for 5-20 minutes to allow for complex formation.
-
Transfection: Add the transfection complexes to the cells in complete medium.
-
Incubation and Analysis: Incubate the cells for 48-72 hours post-transfection before harvesting for downstream analysis (e.g., qRT-PCR, Western blotting, phenotypic assays).[10][11]
Western Blotting
-
Protein Extraction: Lyse cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein (20-40 µg) on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against SMYD3, histone modifications (H3K4me3, H4K20me3), pathway-specific proteins (p-ERK, p-Akt), or a loading control (e.g., GAPDH, Tubulin) overnight at 4°C.[10]
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[10]
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Chromatin Immunoprecipitation (ChIP)
-
Cross-linking: Cross-link proteins to DNA by treating cells with 1% formaldehyde for 10 minutes at room temperature. Quench the reaction with glycine.
-
Cell Lysis and Sonication: Lyse the cells and sonicate the chromatin to obtain DNA fragments of 200-1000 bp.
-
Immunoprecipitation: Incubate the sheared chromatin with an antibody specific for SMYD3 or a histone modification (e.g., H3K4me3) overnight at 4°C. Use a non-specific IgG as a negative control.
-
Immune Complex Capture: Add protein A/G magnetic beads to capture the antibody-chromatin complexes.
-
Washes and Elution: Wash the beads to remove non-specific binding and elute the immunoprecipitated chromatin.
-
Reverse Cross-linking and DNA Purification: Reverse the cross-links by heating and purify the DNA.
-
qPCR Analysis: Quantify the enrichment of specific DNA sequences using quantitative real-time PCR (qPCR) with primers targeting the promoter regions of known SMYD3 target genes.[9]
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways involving SMYD3 and a typical experimental workflow for comparing this compound with SMYD3 knockdown.
Caption: SMYD3 signaling pathways in cancer.
Caption: Experimental workflow for comparing this compound and SMYD3 knockdown.
Discussion and Conclusion
Both the chemical inhibitor this compound and genetic knockdown of SMYD3 effectively reduce cancer cell proliferation and induce apoptosis, underscoring the critical role of SMYD3 in maintaining a malignant phenotype.[1][2][3] The convergence of these two distinct methods on similar phenotypic outcomes strongly validates SMYD3 as a therapeutic target.
However, there are subtle distinctions. Genetic knockdown, by directly reducing the levels of SMYD3 protein, has been shown to impact a broader range of histone methylation marks, including H4K5 and H4K20me3, in addition to the more commonly studied H3K4me3.[5][7] The effects of this compound on these specific marks are less characterized in the available literature. Furthermore, genetic knockdown has been explicitly shown to inhibit cell migration and invasion, a crucial aspect of metastasis.[3][4]
This compound, as a small molecule inhibitor, offers the advantage of temporal control and dose-dependent effects, which are valuable for preclinical and clinical development. Its ability to phenocopy many of the key anti-cancer effects of genetic knockdown provides strong evidence for its on-target activity.
References
- 1. A SMYD3 Small-Molecule Inhibitor Impairing Cancer Cell Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. bmbreports.org [bmbreports.org]
- 4. Knockdown of SMYD3 by RNA interference inhibits cervical carcinoma cell growth and invasion in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. SMYD3 contributes to a more aggressive phenotype of prostate cancer and targets Cyclin D2 through H4K20me3 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of histone methyltransferase Smyd3 rescues NMDAR and cognitive deficits in a tauopathy mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Smyd3 regulates cancer cell phenotypes and catalyzes histone H4 lysine 5 methylation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. SMYD3 links lysine methylation of MAP3K2 to Ras-driven cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. SMYD3 drives the proliferation in gastric cancer cells via reducing EMP1 expression in an H4K20me3-dependent manner - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Knockdown of SMYD3 by RNA Interference Regulates the Expression of Autophagy-Related Proteins and Inhibits Bone Formation in Fluoride-Exposed Osteoblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 11. datasheets.scbt.com [datasheets.scbt.com]
Assessing the cross-reactivity of Smyd3-IN-1 with other histone methyltransferases
For Immediate Release
This guide provides a comprehensive analysis of the cross-reactivity of Smyd3-IN-1, a potent and irreversible inhibitor of the histone methyltransferase Smyd3. Designed for researchers, scientists, and drug development professionals, this document compiles available experimental data to objectively compare the inhibitor's performance against other histone methyltransferases, offering insights into its selectivity profile.
Executive Summary
This compound (also reported as compound 29) has emerged as a valuable chemical probe for studying the biological functions of Smyd3, an enzyme implicated in various cancers. Its utility in research and potential as a therapeutic lead are critically dependent on its selectivity. This guide summarizes the existing data on the cross-reactivity of this compound against a panel of other histone methyltransferases, provides detailed experimental methodologies for assessing inhibitor selectivity, and visualizes the relevant biological pathways and experimental workflows.
Data Presentation: this compound Selectivity Profile
This compound has been demonstrated to be a highly selective inhibitor of Smyd3. The following table summarizes its inhibitory activity against Smyd3 and its cross-reactivity against other related histone methyltransferases.
| Target Enzyme | IC50 (nM) | Selectivity vs. Smyd3 | Reference |
| Smyd3 | 11.7 | - | [1] |
| Smyd1 | >10,000 | >850-fold | [1] (Data from Supporting Information) |
| Smyd2 | >10,000 | >850-fold | [1] (Data from Supporting Information) |
| G9a | >10,000 | >850-fold | [1] (Data from Supporting Information) |
| PRDM9 | >10,000 | >850-fold | [1] (Data from Supporting Information) |
| PRMT5 | >10,000 | >850-fold | [1] (Data from Supporting Information) |
Note: The IC50 values for the cross-reactivity panel are indicated as greater than 10,000 nM based on the high selectivity reported in the source publication. For precise IC50 values, readers are encouraged to consult the supporting information of the cited reference.
Experimental Protocols
The assessment of this compound cross-reactivity was performed using a biochemical in vitro methyltransferase assay. The following is a detailed methodology representative of such an experiment.
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against a panel of histone methyltransferases.
Materials:
-
Recombinant human histone methyltransferases (Smyd3, Smyd1, Smyd2, G9a, PRDM9, PRMT5)
-
Histone peptide substrates specific for each enzyme
-
S-adenosyl-L-[methyl-³H]-methionine (³H-SAM) as a methyl donor
-
This compound (or compound 29)
-
Assay buffer (e.g., 50 mM Tris-HCl pH 8.5, 5 mM MgCl₂, 4 mM DTT)
-
Scintillation cocktail
-
Filter paper membranes
-
Microplates (e.g., 96-well)
Procedure:
-
Compound Preparation: A stock solution of this compound is prepared in dimethyl sulfoxide (DMSO). A dilution series is then created to achieve a range of final assay concentrations.
-
Enzyme and Substrate Preparation: Each histone methyltransferase and its corresponding histone peptide substrate are diluted to their optimal concentrations in the assay buffer.
-
Reaction Mixture Assembly: The assay is performed in a microplate format. For each reaction, the following components are added in order:
-
Assay buffer
-
This compound at various concentrations (or DMSO for control)
-
The respective histone methyltransferase enzyme
-
The specific histone peptide substrate
-
-
Initiation of Methylation Reaction: The enzymatic reaction is initiated by the addition of ³H-SAM.
-
Incubation: The reaction plate is incubated at a controlled temperature (e.g., 30°C) for a specific period (e.g., 60 minutes) to allow for the transfer of the radiolabeled methyl group to the substrate.
-
Reaction Termination and Substrate Capture: The reaction is stopped, and the reaction mixture is transferred to a filter paper membrane. The membrane is then washed to remove any unincorporated ³H-SAM, while the radiolabeled peptide substrate remains bound to the filter.
-
Quantification: The filter paper is dried, and a scintillation cocktail is added. The amount of incorporated radioactivity is then measured using a scintillation counter.
-
Data Analysis: The raw data (counts per minute) are converted to percentage of inhibition relative to the DMSO control. The IC50 values are then calculated by fitting the data to a dose-response curve using appropriate software.
Mandatory Visualization
The following diagrams illustrate the key signaling pathway involving Smyd3 and the general workflow for assessing inhibitor cross-reactivity.
Caption: Simplified signaling pathway of Smyd3 and its inhibition by this compound.
Caption: General workflow for assessing the cross-reactivity of this compound.
References
A Head-to-Head Battle: Irreversible Smyd3-IN-1 vs. Reversible SMYD3 Inhibitors in Cancer Research
A Comparative Guide for Researchers and Drug Developers
The lysine methyltransferase SMYD3 has emerged as a compelling target in oncology due to its overexpression in a multitude of cancers and its role in regulating key oncogenic signaling pathways. The development of small molecule inhibitors targeting SMYD3 has led to two main classes of compounds: irreversible and reversible inhibitors. This guide provides a detailed comparative analysis of the prototypical irreversible inhibitor, Smyd3-IN-1, and prominent reversible inhibitors, offering insights into their performance, mechanisms, and the experimental methodologies used for their evaluation.
At a Glance: Key Performance Indicators
To facilitate a direct comparison, the following table summarizes the key quantitative data for the irreversible inhibitor this compound and a selection of well-characterized reversible SMYD3 inhibitors.
| Parameter | Irreversible Inhibitor (this compound) | Reversible Inhibitors |
| Compound | This compound | BCI-121 |
| Binding Mechanism | Covalent, Irreversible | Non-covalent, Reversible |
| Biochemical Potency (IC50) | 11.7 nM | ~3 µM (in vitro methylation) |
| Binding Affinity (Ki) | Not applicable (covalent) | Not reported |
| Binding Affinity (Kd) | Not applicable (covalent) | Not reported |
| Cellular Activity (GI50) | 1.04 µM (HepG2 3D culture) | ~50 µM (HT29), ~40 µM (HCT116) |
| Target Engagement | Prolonged, independent of compound concentration after binding | Dependent on compound concentration and binding kinetics |
Delving Deeper: Mechanism of Action
The fundamental difference between these two classes of inhibitors lies in their interaction with the SMYD3 enzyme.
Irreversible Inhibition: this compound acts as an irreversible inhibitor by forming a stable, covalent bond with a cysteine residue within the SMYD3 active site. This "warhead" chemistry leads to the permanent inactivation of the enzyme. The prolonged duration of action is a key feature, as the recovery of enzymatic activity requires the synthesis of new SMYD3 protein.
Reversible Inhibition: Reversible inhibitors, such as BCI-121, EPZ031686, GSK2807, and BAY-6035, bind to the SMYD3 active site through non-covalent interactions like hydrogen bonds, hydrophobic interactions, and van der Waals forces. This binding is in equilibrium, and the inhibitor can dissociate from the enzyme. The efficacy of reversible inhibitors is dependent on their concentration and binding affinity (Kd). They can be further classified based on their competitive nature, either competing with the cofactor S-adenosylmethionine (SAM) or the protein substrate.
The SMYD3 Signaling Axis: A Target for Inhibition
SMYD3 exerts its oncogenic effects by methylating both histone and non-histone proteins, leading to the activation of downstream signaling pathways that promote cell proliferation, survival, and migration. A key non-histone substrate is MAP3K2, which, upon methylation by SMYD3, activates the RAS/RAF/MEK/ERK signaling cascade. Both irreversible and reversible inhibitors aim to block this methylation event, thereby attenuating this pro-cancerous pathway.
Experimental Protocols: A How-To Guide
Reproducible and rigorous experimental data are the cornerstones of drug discovery. Below are detailed methodologies for key assays used to characterize and compare SMYD3 inhibitors.
In Vitro SMYD3 Methyltransferase Assay (Radiometric)
This assay directly measures the enzymatic activity of SMYD3 and its inhibition.
Objective: To quantify the transfer of a radiolabeled methyl group from S-adenosyl-L-methionine (SAM) to a histone or non-histone substrate by SMYD3 in the presence of an inhibitor.
Materials:
-
Recombinant human SMYD3 protein
-
Histone H3 or MAP3K2 peptide substrate
-
[³H]-SAM (S-adenosyl-L-[methyl-³H]-methionine)
-
Assay buffer (e.g., 50 mM Tris-HCl pH 8.5, 5 mM MgCl₂, 4 mM DTT)
-
Inhibitor compounds (this compound, reversible inhibitors)
-
Scintillation cocktail and vials
-
Filter paper and vacuum manifold
-
Scintillation counter
Procedure:
-
Prepare a reaction mixture containing assay buffer, recombinant SMYD3, and the substrate.
-
Add the inhibitor at various concentrations to the reaction mixture and incubate for a predetermined time (e.g., 15-30 minutes) at room temperature. For irreversible inhibitors, a pre-incubation step with the enzyme before adding the substrate is crucial.
-
Initiate the methylation reaction by adding [³H]-SAM.
-
Incubate the reaction at 30°C for 1-2 hours.
-
Stop the reaction by spotting the mixture onto filter paper.
-
Wash the filter paper extensively to remove unincorporated [³H]-SAM.
-
Place the filter paper in a scintillation vial with scintillation cocktail.
-
Quantify the incorporated radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition at each inhibitor concentration and determine the IC50 value.
Validating the Efficacy of Smyd3-IN-1 on Target Gene Expression Using qPCR: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the performance of Smyd3-IN-1 in modulating the expression of key SMYD3 (SET and MYND domain-containing protein 3) target genes, validated by quantitative real-time PCR (qPCR). We present supporting experimental data, detailed protocols, and a comparative look at alternative SMYD3 inhibitors.
Introduction to SMYD3 and this compound
SMYD3 is a lysine methyltransferase that plays a critical role in transcriptional regulation.[1][2][3] It is frequently overexpressed in various cancers, including colorectal, breast, and liver carcinomas, making it a compelling target for cancer therapy.[3][4] SMYD3 exerts its oncogenic functions by methylating histone H3 at lysine 4 (H3K4), a mark associated with active transcription, thereby upregulating the expression of genes involved in cell proliferation, survival, and metastasis.[1][4] this compound (also known as BCI-121) is a small molecule inhibitor designed to specifically target the enzymatic activity of SMYD3.[5]
Performance of this compound on SMYD3 Target Gene Expression
Quantitative PCR (qPCR) is a sensitive and widely used technique to measure changes in gene expression. Several studies have utilized qPCR to validate the inhibitory effect of this compound on the expression of known SMYD3 target genes.
Experimental Data Summary
The following table summarizes the observed effects of this compound (BCI-121) on the mRNA levels of key SMYD3 target genes in colorectal cancer cell lines, as determined by qPCR.
| Target Gene | Cell Line | Treatment | Fold Change in mRNA Expression (relative to control) | Reference |
| CDK2 | HT29 | 100 µM BCI-121 (48h) | ~0.6 | [5] |
| HCT116 | 100 µM BCI-121 (48h) | ~0.5 | [5] | |
| cMET | HT29 | 100 µM BCI-121 (48h) | ~0.7 | [5] |
| HCT116 | 100 µM BCI-121 (48h) | ~0.6 | [5] | |
| TERT | HT29 | 100 µM BCI-121 (48h) | ~0.5 | [5] |
| HCT116 | 100 µM BCI-121 (48h) | ~0.4 | [5] | |
| WNT10B | HT29 | 100 µM BCI-121 (48h) | ~0.4 | [5] |
| HCT116 | 100 µM BCI-121 (48h) | ~0.3 | [5] | |
| MMP-9 | HT1080 | SMYD3 siRNA | Significant Decrease | [6] |
Note: The fold change values for BCI-121 are estimated from the graphical data presented in the referenced publication. The effect of this compound on MMP-9 is inferred from siRNA knockdown studies, as direct qPCR data with the inhibitor was not available in the searched literature.
Comparison with Alternative SMYD3 Inhibitors
Several other small molecule inhibitors targeting SMYD3 have been developed. Here, we compare the reported effects of some of these alternatives to this compound.
| Inhibitor | Target Gene(s) | Observed Effect on Gene Expression (qPCR) | Reference |
| EPZ031686 | Not specified in detail in the provided search results. | Potent inhibitor of SMYD3 with an IC50 of 3 nM. Cellular activity has been demonstrated. | [7] |
| EM127 | CDK2, WNT10B, TERT | Significant reduction in mRNA levels in gastric cancer cell lines. | [8] |
| ZYZ384 | Rac1 | Reduced H3K4 trimethylation at the Rac1 promoter. | [9] |
It is important to note that direct comparative studies using qPCR to evaluate the effects of these inhibitors on the same panel of target genes in the same cell line are limited in the currently available literature. The efficacy of each inhibitor can vary depending on the cell type and experimental conditions.
Experimental Protocols and Methodologies
Experimental Workflow for qPCR Validation
The following diagram illustrates a typical workflow for validating the effect of a SMYD3 inhibitor on target gene expression using qPCR.
References
- 1. Cooperation between SMYD3 and PC4 drives a distinct transcriptional program in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Histone methyltransferase SMYD3 regulates the expression of transcriptional factors during bovine oocyte maturation and early embryonic development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. SMYD3 - Wikipedia [en.wikipedia.org]
- 4. What are SMYD3 inhibitors and how do they work? [synapse.patsnap.com]
- 5. A SMYD3 Small-Molecule Inhibitor Impairing Cancer Cell Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 6. iris.cnr.it [iris.cnr.it]
- 7. medchemexpress.com [medchemexpress.com]
- 8. mdpi.com [mdpi.com]
- 9. A novel small molecule ZYZ384 targeting SMYD3 for hepatocellular carcinoma via reducing H3K4 trimethylation of the Rac1 promoter - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Therapeutic Potential of Smyd3-IN-1: A Comparative Guide to SMYD3 Inhibition
A Detailed Analysis of the in vitro Potency and in vivo Efficacy of the Selective SMYD3 Inhibitor, Smyd3-IN-1, in Comparison with Alternative Compounds.
This guide provides a comprehensive comparison of the histone methyltransferase inhibitor this compound with other known SMYD3 inhibitors. We will delve into its in vitro IC50, correlate it with available in vivo therapeutic effects, and present a comparative analysis with alternative molecules targeting the same enzyme. This document is intended for researchers, scientists, and drug development professionals in the field of oncology and epigenetic therapeutics.
Correlating In Vitro Potency with In Vivo Performance
This compound has emerged as a potent and selective irreversible inhibitor of SMYD3, a histone methyltransferase implicated in the progression of various cancers. In vitro studies have established its half-maximal inhibitory concentration (IC50) at a notable 11.7 nM[1]. This high in vitro potency is a critical initial indicator of its potential as a therapeutic agent. However, the translation of in vitro activity to in vivo efficacy is a complex process influenced by factors such as pharmacokinetics, pharmacodynamics, and tumor microenvironment interactions.
While specific in vivo quantitative data for this compound, such as tumor volume reduction percentages and survival benefits at defined dosages, are not extensively detailed in the currently available literature, the general role of SMYD3 inhibition in cancer models points towards a strong therapeutic rationale. Inhibition of SMYD3 has been shown to impair cancer cell proliferation and reduce tumor growth in various preclinical models[2][3][4]. The potent in vitro IC50 of this compound suggests that it could achieve the necessary therapeutic concentrations in vivo to elicit these anti-tumor effects.
Comparative Analysis of SMYD3 Inhibitors
To provide a broader perspective, this section compares this compound with other notable SMYD3 inhibitors. The following table summarizes their in vitro potencies.
| Inhibitor | In Vitro IC50 (nM) | Notes |
| This compound | 11.7[1] | Irreversible and selective inhibitor. |
| EPZ031686 | 3[1] | Potent and orally active. |
| BAY-6035 | 88[1] | Potent, selective, and substrate-competitive. |
| GSK2807 | 130[1] | Potent, selective, and SAM-competitive. |
| SMYD3-IN-2 | 810[1] | Induces lethal autophagy in gastric cancer. |
| BCI-121 | Not explicitly stated | Impairs cancer cell proliferation[5]. |
| EM127 | Not explicitly stated | Covalent inhibitor, impairs DNA repair response[6]. |
Note: The IC50 values represent the concentration of the inhibitor required to reduce the enzymatic activity of SMYD3 by 50% in in vitro assays.
This comparative data highlights the varying potencies of different SMYD3 inhibitors. While EPZ031686 demonstrates the highest in vitro potency, this compound is also a highly potent inhibitor. The selection of a lead candidate for further development depends on a multitude of factors beyond just IC50, including selectivity, mechanism of action (e.g., reversible vs. irreversible), and in vivo pharmacological properties.
The SMYD3 Signaling Pathway in Cancer
SMYD3 is a lysine methyltransferase that plays a crucial role in transcriptional regulation by methylating both histone and non-histone proteins[7]. Its overexpression has been linked to the development and progression of numerous cancers[8][9]. SMYD3 exerts its oncogenic functions through various signaling pathways.
In the nucleus, SMYD3 can methylate histone H3 at lysine 4 (H3K4) and histone H4 at lysine 5 (H4K5), leading to altered gene expression[7]. It can also be recruited to the promoters of target genes, acting as a transcriptional co-activator for genes involved in cell proliferation and survival[10][11].
In the cytoplasm, SMYD3 has been shown to methylate non-histone targets such as MAP3K2, a key component of the Ras signaling pathway. This methylation prevents the dephosphorylation of MAP3K2 by PP2A, leading to the sustained activation of the downstream MEK/ERK pathway and promoting cell proliferation[7][12]. Other non-histone targets include VEGFR1, which is involved in angiogenesis[12].
The following diagram illustrates a simplified overview of the SMYD3 signaling pathway in cancer.
Caption: A simplified diagram of the SMYD3 signaling pathway in cancer.
Experimental Protocols
Detailed experimental protocols are crucial for the reproducibility and validation of scientific findings. Below are generalized protocols for key experiments cited in the evaluation of SMYD3 inhibitors.
In Vitro SMYD3 Enzyme Inhibition Assay
This assay is designed to determine the IC50 of a test compound against SMYD3.
Workflow:
Caption: Workflow for a typical in vitro SMYD3 enzyme inhibition assay.
Methodology:
-
Reagent Preparation: Recombinant human SMYD3 enzyme, a histone substrate (e.g., histone H3 peptide), S-adenosyl-L-methionine (SAM) as a methyl donor, and the test inhibitor (e.g., this compound) are prepared in an appropriate assay buffer.
-
Inhibitor Incubation: The SMYD3 enzyme is pre-incubated with varying concentrations of the test inhibitor for a defined period to allow for binding.
-
Reaction Initiation: The methylation reaction is initiated by the addition of the histone substrate and SAM.
-
Reaction and Termination: The reaction is allowed to proceed at a controlled temperature for a specific time and then terminated, often by the addition of a stop solution.
-
Detection: The level of histone methylation is quantified using a suitable detection method, such as a colorimetric or fluorescent ELISA-based assay, or by measuring the incorporation of a radiolabeled methyl group from [3H]-SAM.
-
Data Analysis: The percentage of inhibition at each inhibitor concentration is calculated relative to a control without the inhibitor. The IC50 value is then determined by fitting the data to a dose-response curve.
In Vivo Xenograft Tumor Model
This model is used to evaluate the in vivo therapeutic efficacy of a test compound in a living organism.
Workflow:
Caption: Workflow for an in vivo xenograft tumor model study.
Methodology:
-
Cell Line Selection and Culture: A human cancer cell line with high expression of SMYD3 is selected and cultured in appropriate media.
-
Animal Model: Immunocompromised mice (e.g., nude or SCID mice) are used to prevent rejection of the human tumor cells.
-
Tumor Implantation: A specific number of cancer cells are injected subcutaneously into the flank of each mouse[4].
-
Tumor Growth and Measurement: Tumors are allowed to grow to a predetermined size (e.g., 100-200 mm³). Tumor volume is measured regularly using calipers.
-
Treatment Administration: Once tumors reach the desired size, mice are randomized into treatment and control (vehicle) groups. The test compound is administered according to a specific dosage and schedule (e.g., daily oral gavage or intraperitoneal injection).
-
Monitoring and Endpoint: Tumor growth, body weight, and the general health of the mice are monitored throughout the study. The study may be terminated when tumors in the control group reach a certain size, or based on other predefined ethical endpoints.
-
Data Analysis: At the end of the study, tumors are excised and weighed. The tumor growth inhibition (TGI) is calculated to determine the efficacy of the treatment. Survival analysis may also be performed.
Conclusion
This compound is a potent in vitro inhibitor of SMYD3. While comprehensive in vivo data is still emerging, its high potency in enzymatic assays strongly suggests its potential as an effective anti-cancer agent. The comparative analysis with other SMYD3 inhibitors provides a valuable context for its potential advantages and disadvantages. The elucidation of the SMYD3 signaling pathway further underscores the rationale for targeting this enzyme in cancer therapy. The provided experimental protocols offer a foundational understanding of the methodologies used to evaluate such inhibitors. Further in vivo studies are warranted to fully delineate the therapeutic efficacy of this compound and its potential for clinical translation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. A SMYD3 Small-Molecule Inhibitor Impairing Cancer Cell Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 3. SMYD3: a regulator of epigenetic and signaling pathways in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. High expression of SMYD3 indicates poor survival outcome and promotes tumour progression through an IGF-1R/AKT/E2F-1 positive feedback loop in bladder cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. The novel SMYD3 inhibitor EM127 impairs DNA repair response to chemotherapy-induced DNA damage and reverses cancer chemoresistance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. d-nb.info [d-nb.info]
- 8. researchgate.net [researchgate.net]
- 9. What are SMYD3 inhibitors and how do they work? [synapse.patsnap.com]
- 10. Playing on the Dark Side: SMYD3 Acts as a Cancer Genome Keeper in Gastrointestinal Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Safety Operating Guide
Navigating the Safe Disposal of Smyd3-IN-1: A Guide for Laboratory Professionals
Researchers and scientists handling Smyd3-IN-1, a selective and irreversible inhibitor of the histone methyltransferase SMYD3, must adhere to stringent disposal procedures to ensure laboratory safety and environmental compliance. While a specific Safety Data Sheet (SDS) for this compound was not publicly available in its entirety, this guide synthesizes general best practices for the disposal of laboratory chemical inhibitors, emphasizing the critical need to consult the compound-specific SDS and local regulations.
Core Principles of Chemical Waste Management
The proper disposal of chemical waste is a fundamental aspect of laboratory safety and environmental responsibility. Improper disposal can lead to environmental contamination, health hazards, and legal repercussions.[1] The primary steps in managing chemical waste involve minimizing its generation, proper segregation, and adherence to established disposal protocols.[1]
Step-by-Step Disposal Protocol for this compound
The following procedure outlines the essential steps for the safe disposal of this compound. This protocol is based on general guidelines for handling hazardous chemicals in a laboratory setting and should be supplemented with the specific information provided in the manufacturer's Safety Data Sheet.
-
Consult the Safety Data Sheet (SDS): Before handling or disposing of this compound, it is imperative to obtain and thoroughly review the SDS provided by the supplier.[1] The SDS contains detailed information regarding the chemical's properties, hazards, and specific disposal instructions.[1]
-
Personal Protective Equipment (PPE): Always wear appropriate personal protective equipment when handling this compound waste. This includes, but is not limited to:
-
Chemical-resistant gloves
-
Safety goggles or a face shield
-
A laboratory coat
-
-
Waste Segregation: Do not mix this compound waste with other waste streams. It should be collected in a designated, properly labeled, and sealed waste container. Incompatible chemicals must be stored separately to prevent dangerous reactions.[1]
-
Container Labeling: The waste container must be clearly labeled with the chemical name ("this compound waste"), concentration, and any relevant hazard warnings.[1]
-
Storage of Chemical Waste: Store the sealed waste container in a designated, well-ventilated, and secure area away from incompatible materials. Follow the storage temperature recommendations provided by the manufacturer, which for the stock solution are typically -20°C for short-term storage (up to 1 month) and -80°C for long-term storage (up to 6 months).
-
Professional Waste Disposal: Arrange for the collection and disposal of the chemical waste through a licensed and certified hazardous waste disposal service. Adhere to all local, state, and federal regulations governing chemical waste disposal.
Quantitative Data Summary
For safe handling and storage of this compound, refer to the following table which summarizes key quantitative information.
| Parameter | Value | Source |
| Purity | >97% | Key Organics |
| Molecular Weight | 507.03 g/mol | Key Organics |
| Short-term Storage (Stock Solution) | -20°C (up to 1 month) | MedChemExpress |
| Long-term Storage (Stock Solution) | -80°C (up to 6 months) | MedChemExpress |
Experimental Workflow for Disposal
The logical flow for the proper disposal of this compound is illustrated in the diagram below. This workflow emphasizes the procedural steps from initial handling to final disposal.
Caption: Logical workflow for the proper disposal of this compound.
By adhering to these procedures and prioritizing safety, laboratory professionals can effectively manage and dispose of this compound waste, thereby protecting themselves, their colleagues, and the environment.
References
Personal protective equipment for handling Smyd3-IN-1
Essential Safety and Handling Guide for Smyd3-IN-1
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate and essential safety, operational, and disposal guidance for handling the research compound this compound. The information herein is intended to supplement, not replace, your institution's established safety protocols and a thorough review of the full Safety Data Sheet (SDS) which should be obtained from your supplier.
This compound is an irreversible and selective inhibitor of the histone methyltransferase SMYD3.[1][2] As with any potent, small-molecule inhibitor, proper handling is crucial to ensure personnel safety and experimental integrity. The toxicological properties of this compound have not been fully investigated, and it should be handled with care.
Personal Protective Equipment (PPE)
The following table summarizes the required personal protective equipment for handling this compound.
| Protection Type | Required Equipment | Purpose |
| Eye and Face Protection | Safety glasses with side shields or goggles. A face shield may be required for splash hazards. | To prevent eye contact with the compound, which can cause serious eye irritation.[3] |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile). A lab coat or disposable gown. | To prevent skin contact. Some chemicals can be toxic upon contact or cause allergic reactions.[3] |
| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood. | To avoid inhalation of any dusts or aerosols.[3] |
Hazard Identification and Precautionary Measures
| Hazard Class | Potential Hazard Statements (Example) | Precautionary Statements (Example) |
| Acute Toxicity | May be harmful if swallowed, in contact with skin, or if inhaled. | Wash hands thoroughly after handling. Do not eat, drink, or smoke when using this product. Wear protective gloves/protective clothing/eye protection/face protection.[3] |
| Skin Corrosion/Irritation | May cause skin irritation. | Wash skin thoroughly after handling.[3] |
| Serious Eye Damage/Irritation | Causes serious eye irritation. | Wear eye protection/face protection. IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3] |
| Long-term Exposure | The long-term health effects have not been fully investigated. | Avoid repeated or prolonged exposure. Work in a well-ventilated area. |
Operational Plan: Handling and Storage
Proper handling and storage are critical for both safety and maintaining the integrity of this compound.
Handling:
-
Engineering Controls: Always handle this compound in a chemical fume hood to minimize inhalation exposure.[3]
-
Personal Hygiene: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[3]
-
Spills: In case of a spill, absorb with an inert material and dispose of it as hazardous waste. Clean the spill area thoroughly.
Storage:
-
Temperature: Store the solid compound and stock solutions at the recommended temperatures to ensure stability.
-
Aliquotting: To prevent degradation from repeated freeze-thaw cycles, it is recommended to aliquot stock solutions.[1][2]
| Form | Storage Temperature | Storage Duration |
| Solid | -20°C | Refer to supplier datasheet |
| Stock Solution | -20°C | 1 month[1][2] |
| Stock Solution | -80°C | 6 months[1][2] |
Disposal Plan
All waste containing this compound must be treated as hazardous waste and disposed of in accordance with local, state, and federal regulations.
-
Contaminated Materials: This includes empty vials, pipette tips, gloves, and any other materials that have come into contact with the compound.
-
Waste Collection: Use designated, clearly labeled hazardous waste containers.
-
Disposal Vendor: Contact your institution's environmental health and safety (EHS) department to arrange for proper disposal by a licensed vendor.
Experimental Workflow for Safe Handling of this compound
The following diagram outlines the key procedural steps for the safe handling of this compound, from preparation to disposal.
Caption: Workflow for safe handling of this compound.
References
Featured Recommendations
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| Most popular with customers |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
